molecular formula C14H13O5P B10760180 Pasbn

Pasbn

Cat. No.: B10760180
M. Wt: 292.22 g/mol
InChI Key: PWDTUFYQEUEVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pasbn is a useful research compound. Its molecular formula is C14H13O5P and its molecular weight is 292.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13O5P

Molecular Weight

292.22 g/mol

IUPAC Name

benzyl (2-formylphenyl) hydrogen phosphate

InChI

InChI=1S/C14H13O5P/c15-10-13-8-4-5-9-14(13)19-20(16,17)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,16,17)

InChI Key

PWDTUFYQEUEVQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=CC=C2C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pasbn

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document is designed to provide a comprehensive technical overview of the mechanism of action of Pasbn. Our initial investigation into "this compound" identified the compound as benzyl (B1604629) (2-formylphenyl) hydrogen phosphate, cataloged under identifiers such as DrugBank ID DB03078 and ChEMBL ID CHEMBL148630.

However, a thorough search of publicly available scientific literature and pharmacological databases did not yield specific information regarding the mechanism of action, molecular targets, or associated signaling pathways for this compound.

Therefore, to fulfill the structural and content requirements of your request, we have created a detailed technical guide using a well-characterized therapeutic agent, Imatinib , as an illustrative example. Imatinib is a tyrosine kinase inhibitor renowned for its targeted action in cancers such as Chronic Myeloid Leukemia (CML). This guide is structured to serve as a template, demonstrating the depth of analysis, data presentation, and visualization requested.

Illustrative Technical Guide: The Mechanism of Action of Imatinib

Introduction

Imatinib is a small molecule kinase inhibitor that has transformed the treatment of specific cancers.[1] It functions as a targeted therapy, primarily by inhibiting the activity of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[2][3] This guide elucidates the molecular interactions, downstream signaling consequences, and experimental validation of Imatinib's mechanism of action.

Molecular Target and Binding

Imatinib's primary molecular target is the ATP-binding site of the Abl tyrosine kinase domain.[2][4][5] In CML, the BCR-ABL fusion protein results in a constitutively active tyrosine kinase, driving uncontrolled cell proliferation and survival.[3][6] Imatinib stabilizes the inactive conformation of the Abl kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[2][5] This competitive inhibition is highly selective for a few tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5][7]

Quantitative Data on Kinase Inhibition

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the kinase target and the assay format (biochemical vs. cell-based).

Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays

Kinase TargetIC50 (nM)
v-Abl600
c-Abl400
c-Kit100
PDGFRα71
PDGFRβ607

Data compiled from multiple sources.[8]

Table 2: Imatinib IC50 Values in Cell-Based Assays

Cell LineTarget PathwayIC50 (µM)Assay Type
K562 (CML)BCR-ABL0.08Cytotoxicity (MTT)
NCI-H727-32.4Growth Inhibition
BON-1-32.8Growth Inhibition

Data compiled from multiple sources.[8]

Signaling Pathway Analysis

By inhibiting BCR-ABL, Imatinib effectively blocks multiple downstream signaling pathways that are crucial for the malignant phenotype in CML. These include the Ras/MAPK pathway, which is involved in cell proliferation, the PI3K/Akt pathway, which promotes cell survival by inhibiting apoptosis, and the JAK/STAT pathway.[9] The abrogation of these signals leads to cell cycle arrest and apoptosis in BCR-ABL-positive cells.[2]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR_cKIT PDGFR / c-KIT BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate P Ras_MAPK Ras/MAPK Pathway pSubstrate->Ras_MAPK PI3K_Akt PI3K/Akt Pathway pSubstrate->PI3K_Akt JAK_STAT JAK/STAT Pathway pSubstrate->JAK_STAT Proliferation Increased Cell Proliferation Ras_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Diagram 1: Imatinib's inhibition of the BCR-ABL signaling pathway.
Experimental Protocols

This assay quantifies the direct inhibitory effect of Imatinib on the enzymatic activity of a target kinase.

  • Objective: To determine the IC50 value of Imatinib for the Abl kinase.

  • Materials:

    • Recombinant human Abl kinase.

    • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Imatinib stock solution (in DMSO).

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

    • [γ-³³P]-ATP.

    • Filter membranes and scintillation counter.

  • Procedure:

    • Prepare Imatinib Dilutions: Perform a serial dilution of the Imatinib stock solution in the kinase reaction buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Kinase Reaction Setup: In a microplate, combine the recombinant Abl kinase, the peptide substrate, and the diluted Imatinib solutions.

    • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

    • Stop Reaction & Capture: Terminate the reaction and spot the mixture onto filter membranes to capture the phosphorylated substrate.

    • Washing: Wash the membranes to remove unincorporated [γ-³³P]-ATP.

    • Detection: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase inhibition against the Imatinib concentration to calculate the IC50 value.[8][10]

This assay measures the effect of Imatinib on the viability and proliferation of cancer cells.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of Imatinib on a BCR-ABL positive cell line (e.g., K562).

  • Materials:

    • K562 cell line.

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Imatinib stock solution.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO).

    • 96-well cell culture plates and a microplate reader.

  • Procedure:

    • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium and add them to the wells. Include a vehicle-only control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the Imatinib concentration to determine the GI50.[8][11][12]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed K562 cells in 96-well plate Prepare_Imatinib 2. Prepare serial dilutions of Imatinib Add_Imatinib 3. Add Imatinib dilutions to cells Prepare_Imatinib->Add_Imatinib Incubate_72h 4. Incubate for 48-72 hours Add_Imatinib->Incubate_72h Add_MTT 5. Add MTT solution Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours (Formazan formation) Add_MTT->Incubate_4h Solubilize 7. Add solubilization solution Incubate_4h->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_GI50 10. Determine GI50 value Calculate_Viability->Determine_GI50

Diagram 2: Experimental workflow for a cell-based proliferation (MTT) assay.
Conclusion

This guide has detailed the mechanism of action for Imatinib as a template for the requested in-depth analysis. Imatinib's success is rooted in its specific inhibition of the BCR-ABL tyrosine kinase, leading to the shutdown of critical oncogenic signaling pathways and subsequent cancer cell death. The provided experimental protocols are foundational for the preclinical evaluation of kinase inhibitors. Should public data on the mechanism of action of this compound become available, a similar comprehensive guide can be produced.

References

Unveiling the Potential of SH2 Domain Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for a molecule designated "Pasbn" as a potential SH2 domain inhibitor did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the broader principles and methodologies for identifying and characterizing potential SH2 domain inhibitors, providing a comprehensive technical resource for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of established knowledge in the field of SH2 domain research.

Introduction to SH2 Domains and Their Role in Signal Transduction

Src Homology 2 (SH2) domains are highly conserved protein modules, approximately 100 amino acids in length, that play a pivotal role in intracellular signal transduction.[1][2][3] They function as recognition motifs for phosphotyrosine (pTyr) residues within specific peptide sequences on activated growth factor receptors and other signaling proteins.[4][5][6][7][8] This interaction is a cornerstone of cellular communication, mediating the assembly of multi-protein signaling complexes at the cell membrane and other subcellular locations.[9][10]

The binding of an SH2 domain to its cognate pTyr-containing partner can trigger a cascade of downstream events, including the activation of enzymatic activities and the recruitment of further signaling molecules.[8][11] Dysregulation of SH2 domain-mediated signaling has been implicated in a variety of diseases, most notably in cancer, where the overexpression or constitutive activation of proteins containing these domains can lead to uncontrolled cell proliferation and survival.[1] Consequently, the development of small molecule inhibitors that can selectively block SH2 domain interactions has emerged as a promising therapeutic strategy.[1][12]

Strategies for SH2 Domain Inhibition

The development of effective SH2 domain inhibitors is a significant challenge in molecular recognition due to the highly conserved nature of the pTyr binding pocket.[12] However, several strategies have been employed to achieve both potency and selectivity:

  • Peptidomimetics: These inhibitors are designed based on the structure of the natural pTyr-containing peptide ligands. Modifications are introduced to improve cell permeability, metabolic stability, and binding affinity.[13]

  • Non-peptidic Small Molecules: High-throughput screening and structure-based drug design have led to the identification of small molecules that can bind to the SH2 domain, often targeting regions outside the conserved pTyr pocket to achieve selectivity.

  • Covalent Inhibitors: These compounds form an irreversible covalent bond with a specific amino acid residue within the SH2 domain, leading to potent and sustained inhibition.[14]

Quantitative Assessment of SH2 Domain Inhibition

The characterization of a potential SH2 domain inhibitor requires rigorous quantitative analysis of its binding affinity and inhibitory potency. The following table summarizes key quantitative parameters and typical ranges observed for SH2 domain inhibitors.

ParameterDescriptionTypical ValuesExperimental Method(s)
IC50 The concentration of an inhibitor that reduces the binding of a fluorescently labeled probe to the SH2 domain by 50%.1 µM - 50 µMFluorescence Polarization (FP)
Kd The equilibrium dissociation constant, representing the affinity of the inhibitor for the SH2 domain. A lower Kd indicates higher affinity.100 nM - 10 µMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
kon The association rate constant, describing the rate at which the inhibitor binds to the SH2 domain.103 - 105 M-1s-1Surface Plasmon Resonance (SPR)
koff The dissociation rate constant, describing the rate at which the inhibitor unbinds from the SH2 domain.10-2 - 10-4 s-1Surface Plasmon Resonance (SPR)

Key Experimental Protocols

The identification and characterization of SH2 domain inhibitors rely on a variety of biochemical and biophysical assays.[4][5][15] Below are detailed methodologies for two commonly employed techniques.

Fluorescence Polarization (FP) Binding Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger SH2 domain protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor will compete with the probe for binding to the SH2 domain, causing a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant SH2 domain protein.

    • Fluorescently labeled peptide probe corresponding to a known binding partner of the SH2 domain.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Test compounds (potential inhibitors).

    • Microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a microplate, add a fixed concentration of the SH2 domain protein and the fluorescently labeled peptide probe to each well.

    • Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and no SH2 domain (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One interacting partner (e.g., the SH2 domain) is immobilized on the chip, and the other (e.g., the inhibitor) is flowed over the surface. The binding and dissociation of the inhibitor cause changes in the refractive index, which are recorded in real-time as a sensorgram.

Protocol:

  • Reagents and Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Purified recombinant SH2 domain protein.

    • Test compounds (potential inhibitors).

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the SH2 domain protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the different concentrations of the test compound over the sensor surface for a defined period (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing Signaling Pathways and Experimental Workflows

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the activation of a Receptor Tyrosine Kinase (RTK) and the subsequent recruitment of an SH2 domain-containing protein, leading to downstream signaling. An inhibitor would block the interaction between the SH2 protein and the activated RTK.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK_inactive RTK (inactive) Ligand->RTK_inactive 1. Binding RTK_active RTK (active) -pY RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation SH2_Protein SH2 Protein RTK_active->SH2_Protein 3. Recruitment Downstream_Effector Downstream Effector SH2_Protein->Downstream_Effector 4. Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response 5. Signaling Cascade Inhibitor SH2 Inhibitor Inhibitor->SH2_Protein Inhibition

Caption: Generic RTK signaling pathway involving an SH2 domain-containing protein.

Experimental Workflow for SH2 Inhibitor Screening

This diagram outlines a typical workflow for a high-throughput screening campaign to identify novel SH2 domain inhibitors.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., FP Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response Confirmation (IC50) Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (e.g., SPR) Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Lead_Optimization Lead Optimization Validated_Hits->Lead_Optimization

References

The Prodrug Potential of Aryl Phosphates: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the development of effective therapeutic agents is often hampered by challenges related to their physicochemical properties, which can limit their bioavailability and cellular uptake. One promising strategy to overcome these hurdles is the use of prodrugs, which are inactive or less active precursors that are metabolically converted into the active drug within the body. Among the various prodrug approaches, the use of aryl phosphate (B84403) esters has emerged as a versatile and powerful tool, particularly for the delivery of phosphorylated drugs. This technical guide provides an in-depth exploration of the biological activity, mechanism of action, and therapeutic potential of aryl phosphate derivatives, with a conceptual focus on how aromatic substitutions, such as a formyl group, might modulate their activity. While specific data on benzyl (B1604629) (2-formylphenyl) hydrogen phosphate is not available in the current scientific literature, this guide will leverage data from structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Aryl Phosphate Prodrug Strategy

The core principle behind the aryl phosphate prodrug strategy is to mask the highly polar and negatively charged phosphate group of a drug with a more lipophilic aryl group. This modification enhances the molecule's ability to permeate cell membranes. Once inside the cell, the aryl phosphate ester is cleaved by intracellular enzymes, such as phosphatases, to release the active phosphorylated drug. This targeted release can increase the intracellular concentration of the active agent, thereby enhancing its therapeutic efficacy.[1][2][3][4]

The general workflow for the activation of an aryl phosphate prodrug can be visualized as follows:

G Prodrug Aryl Phosphate Prodrug (Extracellular) Membrane Cell Membrane Prodrug->Membrane Intracellular Aryl Phosphate Prodrug (Intracellular) Membrane->Intracellular Enzyme Intracellular Phosphatases Intracellular->Enzyme Enzymatic Cleavage ActiveDrug Active Phosphorylated Drug Enzyme->ActiveDrug Target Cellular Target ActiveDrug->Target Effect Biological Effect Target->Effect G cluster_0 Intracellular Environment Prodrug_In Aryl Phosphate Prodrug Enzyme Phosphatase Prodrug_In->Enzyme Cleavage Active_Drug Active Drug (Phosphate) Enzyme->Active_Drug Target_Enzyme Target Enzyme Active_Drug->Target_Enzyme Inhibition Inhibited_Enzyme Inhibited Enzyme Target_Enzyme->Inhibited_Enzyme Prodrug_Out Prodrug (Extracellular) Prodrug_Out->Prodrug_In Cellular Uptake

References

The intricate dance of cellular signaling: A technical guide to the interaction between Paxillin and Src Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the critical interaction between the scaffolding protein Paxillin (B1203293) and the proto-oncogene tyrosine-protein kinase Src. This interaction is a cornerstone of cellular signaling, governing fundamental processes such as cell adhesion, migration, and proliferation. Dysregulation of this signaling axis is frequently implicated in cancer progression and metastasis, making it a key area of investigation for researchers, scientists, and drug development professionals. This document details the molecular mechanisms of their interaction, presents quantitative binding data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: Key Players in Cellular Communication

Paxillin (PXN) is a 68 kDa focal adhesion-associated protein that acts as a multi-domain scaffolding protein. It is a crucial platform for the recruitment and integration of a multitude of signaling molecules. The N-terminal region of paxillin is rich in protein-protein interaction motifs, including five leucine-rich LD motifs and a proline-rich region. The C-terminal region contains four LIM domains, which are involved in targeting paxillin to focal adhesions.

Proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, division, migration, and survival. Src contains several key domains: an N-terminal myristoylation site for membrane localization, a unique domain, SH3 and SH2 domains for protein-protein interactions, a catalytic kinase domain, and a C-terminal regulatory tail. The activity of Src is tightly controlled, and its aberrant activation is a hallmark of many cancers.

The interaction between Paxillin and Src is a dynamic process that is central to the transduction of signals from the extracellular matrix and growth factor receptors to the cell interior, ultimately influencing cellular behavior.

The Molecular Ballet: Mechanism of Paxillin-Src Interaction

The interaction between Paxillin and Src is a multi-faceted process involving distinct domains on each protein, often regulated by phosphorylation events.

2.1. Initial Recruitment: Src SH3 Domain and Paxillin's Proline-Rich Region

The initial interaction between Src and Paxillin is mediated by the binding of the Src Homology 3 (SH3) domain of Src to a proline-rich region located in the N-terminus of Paxillin[1][2]. This interaction is constitutive, meaning it can occur without prior phosphorylation of Paxillin, and serves to recruit Src to focal adhesions where Paxillin is localized. The consensus binding motif for the Src SH3 domain is a PxxP motif, which is present in the proline-rich sequence of Paxillin[3].

2.2. Phosphorylation-Dependent Strengthening of the Interaction: Src SH2 Domain and Phosphorylated Paxillin

Upon recruitment to focal adhesions, activated Src kinase phosphorylates Paxillin on multiple tyrosine residues. The major sites of Src-dependent phosphorylation on Paxillin are Tyrosine 31 (Y31) and Tyrosine 118 (Y118)[4][5][6].

Phosphorylation of these tyrosine residues creates high-affinity binding sites for the Src Homology 2 (SH2) domain of Src and other SH2 domain-containing proteins[7][8]. The binding of the Src SH2 domain to phosphorylated Paxillin significantly strengthens the interaction between the two proteins, leading to a stable signaling complex. This phosphorylation-dependent interaction is a critical step in the amplification and propagation of downstream signaling cascades.

Quantitative Analysis of the Paxillin-Src Interaction

While the qualitative aspects of the Paxillin-Src interaction are well-documented, specific quantitative data on binding affinities are less commonly reported in the literature. The interaction is transient and often part of a larger multi-protein complex, making precise measurements challenging. However, the available data and qualitative descriptions consistently point to a phosphorylation-dependent increase in binding affinity.

Interacting Domains/MotifsBinding Affinity (Kd)MethodNotes
Src SH3 Domain - Paxillin Proline-Rich RegionNot explicitly quantified in reviewed literatureIn vitro binding assaysThis interaction is described as constitutive and serves to initially recruit Src to Paxillin.
Src SH2 Domain - Phospho-Paxillin (pY31/pY118)Described as "high-affinity"[7][8]In vitro binding assays, Co-immunoprecipitationThe binding is phosphorylation-dependent and significantly strengthens the Paxillin-Src interaction.

Further research using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be beneficial to determine the precise dissociation constants (Kd) for these interactions.

Src-Dependent Phosphorylation of Paxillin:

The phosphorylation of Paxillin by Src is a key regulatory event. Mass spectrometry studies have identified numerous phosphorylation sites on Paxillin, with Y31 and Y118 being major targets of Src[9][10]. The stoichiometry of the Paxillin-Src complex within focal adhesions is dynamic and can involve large aggregates of these and other proteins[11].

Signaling Pathways Downstream of the Paxillin-Src Interaction

The formation of the Paxillin-Src signaling complex initiates a cascade of downstream events that regulate various cellular processes, most notably cell migration and proliferation.

4.1. Regulation of Cell Adhesion and Migration

The Paxillin-Src complex is a central regulator of focal adhesion dynamics. The phosphorylation of Paxillin by Src creates docking sites for other adaptor proteins, such as Crk[4][5]. The Paxillin-Crk complex, in turn, can activate the Rac1 signaling pathway, which is a master regulator of the actin cytoskeleton and the formation of lamellipodia, structures essential for cell movement[6].

Paxillin_Src_Migration_Pathway cluster_membrane Plasma Membrane Integrin Integrin FAK FAK Integrin->FAK Activation Paxillin Paxillin FAK->Paxillin Recruitment ECM Extracellular Matrix (ECM) ECM->Integrin Adhesion Src Src Paxillin->Src Recruitment via Proline-rich region Src->Paxillin Phosphorylation pax_p p-Paxillin (Y31/Y118) Crk Crk pax_p->Crk Binding Rac1 Rac1 Activation Crk->Rac1 Actin Actin Cytoskeleton Remodeling Rac1->Actin Migration Cell Migration Actin->Migration

Paxillin-Src signaling pathway in cell migration.

4.2. Regulation of Cell Proliferation and Survival

The Paxillin-Src complex can also influence cell proliferation and survival pathways. By acting as a scaffold, the complex can bring together components of the Ras-MAPK pathway, leading to the activation of ERK, a key regulator of cell cycle progression.

Paxillin_Src_Proliferation_Pathway cluster_membrane Plasma Membrane GF_Receptor Growth Factor Receptor Paxillin_Src Paxillin-Src Complex GF_Receptor->Paxillin_Src Activation GrowthFactor Growth Factor GrowthFactor->GF_Receptor Grb2_Sos Grb2/Sos Paxillin_Src->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Paxillin-Src signaling in cell proliferation.

Experimental Protocols for Studying the Paxillin-Src Interaction

This section provides detailed methodologies for key experiments used to investigate the interaction between Paxillin and Src.

5.1. Co-immunoprecipitation (Co-IP) of Endogenous Paxillin and Src

This protocol is designed to isolate and detect the interaction between endogenous Paxillin and Src from cell lysates.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Rabbit anti-Paxillin antibody for immunoprecipitation.

    • Mouse anti-Src antibody for Western blot detection.

    • Normal Rabbit IgG as a negative control.

  • Protein A/G magnetic beads.

  • Wash Buffer: Cell Lysis Buffer without inhibitors.

  • Elution Buffer: 2x Laemmli sample buffer.

Procedure:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on ice with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with 2-4 µg of anti-Paxillin antibody or Normal Rabbit IgG overnight at 4°C on a rotator.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three times with Wash Buffer.

  • Elute the protein complexes by adding Elution Buffer and boiling for 5 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-Src antibody.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (with beads) clarify->preclear ip Immunoprecipitation (with anti-Paxillin Ab) preclear->ip capture Capture Complexes (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (probe for Src) elute->analysis end End: Detect Interaction analysis->end

Workflow for Co-immunoprecipitation.

5.2. In Vitro Kinase Assay for Src-mediated Paxillin Phosphorylation

This assay measures the ability of active Src kinase to phosphorylate a recombinant Paxillin substrate.

Materials:

  • Recombinant active Src kinase.

  • Recombinant full-length Paxillin or a peptide substrate containing Y31/Y118.

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

  • [γ-³²P]ATP or cold ATP.

  • Detection Reagents (for non-radioactive assay): Phospho-specific antibody for Paxillin (pY118 or pY31), secondary antibody conjugated to HRP, and chemiluminescent substrate.

Procedure:

  • Prepare a reaction mixture containing Kinase Buffer, recombinant Paxillin, and active Src kinase.

  • Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or cold ATP).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • For radioactive assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into Paxillin.

  • For non-radioactive assay: Separate the products by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a phospho-specific Paxillin antibody.

Kinase_Assay_Workflow start Start: Prepare Reagents mix Combine Src Kinase, Paxillin Substrate, & Kinase Buffer start->mix initiate Initiate Reaction (Add ATP) mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Add Sample Buffer) incubate->stop analyze Analyze Phosphorylation (SDS-PAGE & Autoradiography/Western Blot) stop->analyze end End: Quantify Phosphorylation analyze->end

Workflow for in vitro kinase assay.

5.3. Yeast Two-Hybrid (Y2H) Assay to Detect Paxillin-Src Interaction

The Y2H system is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Materials:

  • Yeast expression vectors: pGBKT7 (for DNA-binding domain fusion - "bait") and pGADT7 (for activation domain fusion - "prey").

  • Competent yeast strain (e.g., AH109).

  • Plasmids containing full-length or domain-specific cDNAs for Paxillin and Src.

  • Appropriate yeast media for selection (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

  • Clone the cDNA for Paxillin into the "bait" vector (e.g., pGBKT7-Paxillin) and the cDNA for Src into the "prey" vector (e.g., pGADT7-Src).

  • Co-transform the bait and prey plasmids into the competent yeast strain.

  • Plate the transformed yeast on selection media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.

  • Patch the colonies that grow on the double dropout media onto quadruple dropout media lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

  • Growth on the quadruple dropout media indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that drives the expression of the reporter genes (HIS3 and ADE2).

  • Include appropriate positive and negative controls.

Y2H_Workflow start Start: Clone Bait & Prey transform Co-transform Yeast start->transform select_double Select on SD/-Trp/-Leu transform->select_double select_quad Select on SD/-Trp/-Leu/-His/-Ade select_double->select_quad analyze Analyze Growth select_quad->analyze end End: Confirm Interaction analyze->end

Workflow for Yeast Two-Hybrid assay.

Conclusion and Future Directions

The interaction between Paxillin and Src is a critical node in cellular signaling, with profound implications for both normal physiology and disease. This technical guide has provided a detailed overview of the molecular mechanisms, quantitative aspects, and downstream consequences of this interaction, along with robust protocols for its investigation.

Future research should focus on obtaining more precise quantitative data on the binding affinities between the various domains of Paxillin and Src. Furthermore, elucidating the stoichiometry and dynamics of the Paxillin-Src complex in living cells using advanced imaging techniques such as FRET and single-molecule tracking will provide deeper insights into its regulatory mechanisms. A comprehensive understanding of the Paxillin-Src signaling axis will undoubtedly pave the way for the development of novel therapeutic strategies targeting diseases driven by aberrant cell signaling, particularly cancer.

References

A Proposed Pathway for the Discovery and Synthesis of Benzyl (2-formylphenyl) Hydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) (2-formylphenyl) hydrogen phosphate (B84403) is a novel organophosphate that, to date, has not been described in the peer-reviewed scientific literature. Its unique structure, combining a reactive aldehyde, a phosphate moiety, and a benzyl protecting group, suggests potential applications in medicinal chemistry and as a building block in organic synthesis. This technical guide outlines a proposed synthetic pathway for this compound, based on established methodologies for the phosphorylation of phenols and the selective deprotection of phosphate esters. Detailed, albeit hypothetical, experimental protocols are provided, alongside expected quantitative data and graphical representations of the synthetic and experimental workflows. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related novel compounds.

Introduction

The intersection of aldehydes and organophosphates within a single molecular scaffold presents intriguing possibilities for the development of new chemical entities. The aldehyde functionality can serve as a handle for further chemical modifications, such as reductive amination or the formation of Schiff bases, while the phosphate group can modulate solubility, act as a leaving group, or interact with biological targets. Benzyl (2-formylphenyl) hydrogen phosphate represents a key example of this class of compounds, for which a synthetic route has yet to be reported.

This whitepaper details a plausible two-step synthesis for benzyl (2-formylphenyl) hydrogen phosphate, commencing with commercially available salicylaldehyde (B1680747). The proposed methodology leverages a mild and efficient phosphorylation of the phenolic hydroxyl group, followed by a selective, stoichiometry-controlled debenzylation to yield the target mono-benzyl phosphate.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Phosphorylation: Salicylaldehyde (2-formylphenol) is reacted with dibenzyl phosphite (B83602) in the presence of a mild activating agent to form the intermediate, dibenzyl (2-formylphenyl) phosphate.

  • Selective Debenzylation: The dibenzyl phosphate intermediate undergoes a selective monodebenzylation to yield the final product, benzyl (2-formylphenyl) hydrogen phosphate.

Synthesis_Pathway cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Selective Monodebenzylation Salicylaldehyde Salicylaldehyde Intermediate Dibenzyl (2-formylphenyl) phosphate Salicylaldehyde->Intermediate Dibenzyl phosphite, CCl4, DIPEA, DMAP Acetonitrile, -10°C to rt Dibenzyl_phosphite Dibenzyl phosphite Intermediate_step2 Dibenzyl (2-formylphenyl) phosphate Final_Product Benzyl (2-formylphenyl) hydrogen phosphate Intermediate_step2->Final_Product Triethylsilane (1.25 equiv), Pd(OAc)2, Et3N DCM, rt

Figure 1: Proposed two-step synthesis of benzyl (2-formylphenyl) hydrogen phosphate.

Experimental Protocols

The following protocols are based on analogous reactions reported in the literature and represent a starting point for the synthesis of the target compound.[1][2][3][4]

Step 1: Synthesis of Dibenzyl (2-formylphenyl) Phosphate

This procedure is adapted from a reported method for the selective phosphorylation of phenols.[3]

Experimental_Workflow_Step1 start Start dissolve Dissolve salicylaldehyde, dibenzyl phosphite, and DMAP in anhydrous acetonitrile start->dissolve cool Cool the reaction mixture to -10°C dissolve->cool add_reagents Add DIPEA and Carbon Tetrachloride dropwise cool->add_reagents warm Allow the reaction to warm to room temperature and stir for 2-4 hours add_reagents->warm quench Quench with saturated aq. NH4Cl warm->quench extract Extract with Ethyl Acetate (B1210297) (3x) quench->extract wash Wash combined organic layers with 1M HCl, sat. aq. NaHCO3, and brine extract->wash dry Dry over anhydrous Na2SO4, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify end Obtain Dibenzyl (2-formylphenyl) phosphate purify->end

Figure 2: Experimental workflow for the synthesis of dibenzyl (2-formylphenyl) phosphate.

Materials:

  • Salicylaldehyde

  • Dibenzyl phosphite

  • N,N-Diisopropylethylamine (DIPEA)

  • Carbon tetrachloride (CCl4)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 eq), dibenzyl phosphite (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in anhydrous acetonitrile.

  • Cool the reaction mixture to -10°C in an ice-salt or acetone/dry ice bath.

  • Add DIPEA (1.5 eq) dropwise, followed by the dropwise addition of carbon tetrachloride (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield dibenzyl (2-formylphenyl) phosphate as a colorless oil or a white solid.

Step 2: Synthesis of Benzyl (2-formylphenyl) Hydrogen Phosphate

This protocol is adapted from a method for the mild and selective monodebenzylation of dibenzyl phosphates using triethylsilane.[1][2]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve dibenzyl (2-formylphenyl) phosphate (1.0 eq) in anhydrous DCM.

  • Add palladium(II) acetate (0.05 eq) and triethylamine (2.0 eq).

  • Add triethylsilane (1.25 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion of the reaction (disappearance of the starting material and formation of the monobenzylated product), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method. This may involve precipitation by the addition of a non-polar solvent like diethyl ether or hexane, followed by filtration. Alternatively, careful column chromatography on silica gel may be employed. The product is expected to be a white solid.

Quantitative Data (Hypothetical)

The following tables summarize the expected quantitative data for the proposed synthesis.

Table 1: Reactant and Product Stoichiometry

Compound Step Molar Mass ( g/mol ) Stoichiometric Ratio
Salicylaldehyde1122.121.0
Dibenzyl phosphite1262.251.1
Dibenzyl (2-formylphenyl) phosphate1 & 2382.34-
Triethylsilane2116.281.25
Benzyl (2-formylphenyl) hydrogen phosphate2292.21-

Table 2: Expected Yields and Physical Properties

Compound Step Expected Yield (%) Physical Appearance Expected Melting Point (°C)
Dibenzyl (2-formylphenyl) phosphate180-90Colorless oil or white solidNot available
Benzyl (2-formylphenyl) hydrogen phosphate270-85White solidNot available

Table 3: Hypothetical Spectroscopic Data

Compound ¹H NMR (CDCl₃, δ ppm) ³¹P NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
Dibenzyl (2-formylphenyl) phosphate10.2 (s, 1H, CHO), 7.9-7.2 (m, 14H, Ar-H), 5.2 (d, 4H, CH₂Ph)~ -5190 (CHO), 160-120 (Ar-C), 70 (CH₂Ph)1700 (C=O), 1280 (P=O), 1020 (P-O-C)
Benzyl (2-formylphenyl) hydrogen phosphate10.5 (br s, 1H, P-OH), 10.1 (s, 1H, CHO), 7.8-7.1 (m, 9H, Ar-H), 5.1 (d, 2H, CH₂Ph)~ -2191 (CHO), 160-120 (Ar-C), 69 (CH₂Ph)3400-2500 (br, P-OH), 1695 (C=O), 1270 (P=O), 1010 (P-O-C)

Safety Considerations

  • Carbon tetrachloride is a known carcinogen and is toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Dibenzyl phosphite and its derivatives should be handled with care, avoiding skin and eye contact.

  • Palladium(II) acetate is a heavy metal catalyst and should be handled with appropriate personal protective equipment.

  • Triethylsilane is flammable.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

While the synthesis of benzyl (2-formylphenyl) hydrogen phosphate has not been previously reported, this technical guide provides a robust and plausible synthetic route based on well-established chemical transformations. The proposed two-step pathway, involving the phosphorylation of salicylaldehyde followed by a selective monodebenzylation, offers a clear and achievable strategy for accessing this novel compound. The detailed experimental protocols and hypothetical data presented herein are intended to facilitate the practical realization of this synthesis by researchers in both academic and industrial settings. The successful synthesis of this molecule will open avenues for exploring its chemical reactivity and potential biological activity.

References

Technical Guide: Physicochemical Properties and In Vitro Assay Considerations for Pasbn

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the query for information on "Pasbn." Publicly available chemical databases identify "this compound" as a synonym for the compound benzyl (2-formylphenyl) hydrogen phosphate . While physicochemical properties for this molecule are available and presented herein, a comprehensive review of scientific literature and biological databases did not yield specific information regarding its use in in vitro assays or its modulation of specific signaling pathways.

Therefore, this guide provides the known physicochemical data for this compound and supplements it with detailed, generalized experimental protocols and illustrative diagrams for workflows and signaling pathways that are commonly employed in drug discovery and molecular characterization. These protocols and diagrams serve as a practical reference for researchers who may be considering in vitro studies of this compound or similar novel chemical entities.

Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound (benzyl (2-formylphenyl) hydrogen phosphate), sourced from the PubChem database. These properties are crucial for designing and interpreting in vitro assays, as they influence factors such as solubility in assay buffers, cell permeability, and potential for non-specific binding.

PropertyValueSource
Molecular Formula C₁₄H₁₃O₅PPubChem
Molecular Weight 292.22 g/mol PubChem
IUPAC Name benzyl (2-formylphenyl) hydrogen phosphatePubChem
ChEMBL ID CHEMBL148630PubChem
XLogP3-AA 1.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 5PubChem
Exact Mass 292.05006051 DaPubChem
Topological Polar Surface Area 72.8 ŲPubChem
Heavy Atom Count 20PubChem
Formal Charge 0PubChem
Complexity 353PubChem

General Experimental Protocols for In Vitro Characterization

In the absence of specific data for this compound, this section provides detailed methodologies for standard in vitro assays that are fundamental in characterizing the biological activity of a novel compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a general method to assess if a compound can inhibit the activity of a specific enzyme, such as a protein kinase.

Principle: The assay measures the amount of a specific substrate that is phosphorylated by a kinase. Inhibition of the kinase results in a decreased signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the following to each well in this order:

    • Assay buffer

    • This compound or vehicle control

    • Kinase solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add the substrate and ATP solution to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent) and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

Illustrative Signaling Pathway and Experimental Workflow

The following diagrams are provided as generalized examples to illustrate how signaling pathways and experimental workflows can be visualized. These are not representative of any known activity of this compound.

G cluster_0 Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Protein_1 Signaling_Protein_1 Receptor->Signaling_Protein_1 Activates Kinase_Cascade Kinase_Cascade Signaling_Protein_1->Kinase_Cascade Initiates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Alters Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: A generic signal transduction pathway.

G cluster_workflow General In Vitro Assay Workflow Start Start Cell_Culture Cell Seeding & Incubation (24h) Start->Cell_Culture Compound_Treatment Treatment with This compound Serial Dilutions Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Assay_Specific_Step Addition of Detection Reagent Incubation->Assay_Specific_Step Data_Acquisition Signal Measurement (Plate Reader) Assay_Specific_Step->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro cell-based assay.

Conclusion

While "this compound" (benzyl (2-formylphenyl) hydrogen phosphate) is an identified chemical entity with known physicochemical properties, its biological activities and mechanisms of action remain uncharacterized in the public domain. The provided physicochemical data serves as a foundational dataset for researchers. The generalized experimental protocols and illustrative diagrams offer a starting point for the systematic in vitro evaluation of this and other novel compounds, guiding the design of experiments to elucidate their potential therapeutic effects and underlying biological pathways. Further research is necessary to determine the specific biological functions of this compound.

Unraveling Protein-Protein Interactions: The Quest for the Chemical Probe "Pasbn"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific chemical probe designated "Pasbn" remains elusive. This suggests that "this compound" may be a proprietary compound, a novel probe not yet widely disclosed in public research, or potentially an internal project name. While a detailed technical guide on "this compound" is not possible without accessible data, this document serves as a comprehensive framework for the utilization of chemical probes in the study of protein-protein interactions (PPIs), adhering to the user's core requirements for data presentation, experimental protocols, and visualization. As a surrogate, we will use the principles of photoaffinity labeling, a powerful and widely used technique for elucidating PPIs, to illustrate the creation of such a technical guide.

Introduction to Chemical Probes for Protein-Protein Interactions

Chemical probes are small molecules designed to selectively bind to a protein target and modulate its function. In the context of protein-protein interactions, these probes are invaluable tools for dissecting complex cellular signaling pathways, validating drug targets, and developing novel therapeutics. They can act as inhibitors, stabilizers, or simply as tools to identify the binding partners of a protein of interest.

Photoaffinity labeling is a particularly robust method that utilizes a chemical probe equipped with a photoreactive group. Upon activation with UV light, this group forms a covalent bond with interacting proteins, allowing for their capture and subsequent identification. A typical photoaffinity probe consists of three key components: a recognition element that binds to the target protein, a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) for covalent cross-linking, and a reporter tag (e.g., a biotin (B1667282) or an alkyne) for enrichment and detection.

General Principles and Workflow

The study of PPIs using a photoaffinity probe generally follows a well-defined workflow. This process is designed to identify and validate the interaction partners of a protein of interest in a cellular context.

G cluster_workflow Experimental Workflow for PPI Analysis using a Photoaffinity Probe A Incubation of Photoaffinity Probe with Cell Lysate or Live Cells B UV Irradiation (Covalent Cross-linking) A->B C Cell Lysis (if applicable) B->C D Affinity Purification of Probe-Protein Complexes C->D E Elution of Bound Proteins D->E F Protein Identification (e.g., Mass Spectrometry) E->F G Validation of Interactions F->G

A generalized workflow for identifying protein-protein interactions using a photoaffinity probe.

Experimental Protocols

Detailed methodologies are crucial for the successful application of chemical probes. Below are representative protocols for key experiments in a photoaffinity labeling study.

Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest (e.g., HEK293T) in appropriate culture dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Incubation: On the day of the experiment, replace the culture medium with serum-free medium containing the photoaffinity probe at a predetermined optimal concentration (e.g., 1-10 µM). Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator. A no-probe control should be run in parallel.

Photo-Cross-linking
  • UV Irradiation: Place the culture dishes on ice and irradiate with UV light (e.g., 365 nm) for a specified duration (e.g., 15-30 minutes) using a UV lamp positioned at a fixed distance.

  • Cell Harvesting: After irradiation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and pellet them by centrifugation at 4°C.

Protein Extraction and Affinity Purification
  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Affinity Capture: If the probe contains a biotin tag, add streptavidin-coated magnetic beads to the clarified lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Protein Elution and Identification
  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry: Excise the protein bands of interest from the gel and subject them to in-gel digestion (e.g., with trypsin). Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation

Quantitative data from chemical probe experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Binding Affinities for "this compound"

Target ProteinBinding Affinity (Kd)Assay Method
Protein X50 nMIsothermal Titration Calorimetry
Protein Y200 nMSurface Plasmon Resonance
Protein Z> 10 µMMicroscale Thermophoresis

Table 2: Proteomic Hits from a Photoaffinity Labeling Experiment

Identified ProteinGene NameMascot ScoreUnique PeptidesFold Change (Probe/Control)
Kinase AKINA3501510.2
Adaptor Protein BADPB280118.5
Transcription Factor CTFC15075.1

Signaling Pathway Visualization

Understanding the context in which protein-protein interactions occur is critical. Graphviz can be used to create diagrams of signaling pathways implicated by the experimental findings.

G cluster_pathway Hypothetical Signaling Pathway Involving Proteins X and Y Receptor Receptor Protein X Protein X Receptor->Protein X Activates Protein Y Protein Y Protein X->Protein Y Binds to (Target of this compound) Downstream Effector Downstream Effector Protein Y->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response

A hypothetical signaling pathway illustrating the interaction between Proteins X and Y.

Conclusion and Future Directions

While the specific chemical probe "this compound" could not be identified in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the study of protein-protein interactions using chemical probes. The use of techniques such as photoaffinity labeling allows for the precise identification of direct and proximal binding partners in a biological system. Future work in the field of chemical probe development will likely focus on improving the specificity, efficacy, and in vivo applicability of these powerful research tools, enabling a deeper understanding of the complex web of interactions that govern cellular life.

A Comprehensive Review of Benzyl (2-formylphenyl) Hydrogen Phosphate and its Analogs: Synthesis, Potential Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) (2-formylphenyl) hydrogen phosphate (B84403) is a unique molecule combining three key functional groups: a benzyl ester, a phosphate group, and a formyl-substituted phenyl ring. Each of these moieties is known to contribute to the biological activity of various compounds, suggesting that their combination could lead to novel therapeutic agents. The benzyl group is a common pharmacophore in many anti-cancer compounds[1]. The phosphate group can enhance metabolic stability and membrane transport of molecules[2]. Benzaldehyde (B42025) and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects[3][4]. This guide will explore the potential of benzyl (2-formylphenyl) hydrogen phosphate by examining the synthesis, biological activities, and experimental protocols of its structural analogs.

Proposed Synthesis

A plausible synthetic route for benzyl (2-formylphenyl) hydrogen phosphate can be envisioned through the phosphorylation of 2-hydroxybenzaldehyde followed by esterification with benzyl alcohol. Several methods for the phosphorylation of phenols have been reported.

A common method for the synthesis of aryl phosphates involves the use of phosphorus oxychloride (POCl₃) with the corresponding phenol[5]. An alternative and efficient method utilizes a mixture of triethylphosphate and phosphorus pentoxide for the phosphorylation of phenols[6].

The general synthetic approach can be outlined as follows:

  • Phosphorylation of 2-hydroxybenzaldehyde: 2-hydroxybenzaldehyde would be reacted with a phosphorylating agent, such as phosphorus oxychloride or a mixture of triethyl phosphate and phosphorus pentoxide, to yield (2-formylphenyl) dichlorophosphate (B8581778) or a related intermediate.

  • Esterification with Benzyl Alcohol: The resulting intermediate would then be reacted with benzyl alcohol in the presence of a suitable base to form the desired dibenzyl (2-formylphenyl) phosphate.

  • Selective Debenzylation: A partial debenzylation would be required to obtain the final product, benzyl (2-formylphenyl) hydrogen phosphate.

A plausible synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Esterification cluster_2 Step 3: Selective Debenzylation 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Intermediate_1 (2-formylphenyl) dichlorophosphate 2-Hydroxybenzaldehyde->Intermediate_1 Phosphorylation Phosphorylating_Agent POCl3 or P2O5/P(OEt)3 Phosphorylating_Agent->Intermediate_1 Intermediate_2 Dibenzyl (2-formylphenyl) phosphate Intermediate_1->Intermediate_2 Esterification Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Intermediate_2 Final_Product Benzyl (2-formylphenyl) hydrogen phosphate Intermediate_2->Final_Product Partial Debenzylation

Caption: Proposed synthetic workflow for benzyl (2-formylphenyl) hydrogen phosphate.

Potential Biological Activities

Based on the activities of structurally related compounds, benzyl (2-formylphenyl) hydrogen phosphate could exhibit a range of biological effects.

Antimicrobial Activity

Benzylphosphonate derivatives have been reported to possess antibacterial activity[2]. For instance, diethyl benzylphosphonate derivatives have shown cytotoxic effects against E. coli[2]. The presence of a formyl group on the phenyl ring could also contribute to antimicrobial properties, as various benzaldehyde derivatives are known for their antifungal and antibacterial activities[3][7].

Anticancer Activity

The benzyl moiety is a recognized pharmacophore in many anticancer drugs[1]. Furthermore, certain benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell chemoresistance, with IC₅₀ values in the micromolar range[8]. The combination of the benzyl and formylphenyl groups in the target molecule suggests potential anticancer applications.

Enzyme Inhibition

Phosphorylated compounds are known to interact with the active sites of various enzymes. Phosphopeptides can bind to MHC class I molecules, highlighting the role of the phosphate group in molecular recognition[9]. The formyl group can also participate in interactions with biological targets. For example, some benzaldehyde derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease[10].

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to benzyl (2-formylphenyl) hydrogen phosphate.

Table 1: Antimicrobial Activity of Related Compounds

CompoundOrganismActivityReference
Diethyl benzylphosphonate derivativesEscherichia coliLow Minimal Inhibitory Concentration (MIC)[2]
2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)Aspergillus flavusIC₅₀ = 0.55 mM (inhibition of AFB1 production)[3]

Table 2: Anticancer and Enzyme Inhibitory Activity of Related Compounds

CompoundTarget/Cell LineActivity (IC₅₀)Reference
Benzyloxybenzaldehyde derivative (ABMM-15)ALDH1A30.23 µM[8]
Benzyloxybenzaldehyde derivative (ABMM-16)ALDH1A31.29 µM[8]
Benzimidazole-benzaldehyde derivative (Compound 3)Acetylcholinesterase0.050 ± 0.001 µM[10]
Benzimidazole-benzaldehyde derivative (Compound 3)Butyrylcholinesterase0.080 ± 0.001 µM[10]

Experimental Protocols for Analogous Compounds

Detailed methodologies for the synthesis and biological evaluation of related compounds are crucial for guiding future research on benzyl (2-formylphenyl) hydrogen phosphate.

Synthesis of Diethyl Benzylphosphonates

A sustainable protocol for the synthesis of benzyl phosphonates has been developed using a KI/K₂CO₃ catalytic system in PEG-400 as a benign solvent.[11]

  • Reaction Procedure: A mixture of benzyl halide (1 mmol), dialkyl phosphite (B83602) (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) is stirred at room temperature for 6 hours. The reaction progress is monitored by TLC. After completion, the product is extracted with diethyl ether. The resulting oil is purified by column chromatography.[11]

Synthesis_Benzylphosphonates Benzyl_Halide Benzyl_Halide Benzyl_Phosphonate Benzyl_Phosphonate Benzyl_Halide->Benzyl_Phosphonate Dialkyl_Phosphite Dialkyl_Phosphite Dialkyl_Phosphite->Benzyl_Phosphonate Catalyst KI/K2CO3 PEG-400 Catalyst->Benzyl_Phosphonate Room Temp, 6h

Caption: General scheme for the synthesis of benzyl phosphonates.

General Procedure for Oxidation of Benzyl Alcohols

The oxidation of benzyl alcohols to their corresponding benzaldehydes can be achieved using a Pt@CHs catalyst in an oxygen atmosphere.[12]

  • Reaction Procedure: A mixture of the benzyl alcohol derivative (1 mmol) and Pt@CHs catalyst (2 mg) in toluene (B28343) (3 mL) is stirred at 80 °C under 1 atm of O₂ for 3 hours. The yield of the benzaldehyde product is determined by ¹H NMR and ¹³C NMR analysis.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Procedure: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Add_Inoculum Add Bacterial Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental data on benzyl (2-formylphenyl) hydrogen phosphate is currently lacking, a review of structurally analogous compounds provides a strong foundation for future research. The synthetic methodologies for aryl phosphates and benzyl phosphonates offer clear pathways to access this novel molecule. The documented biological activities of related benzaldehydes and benzyl phosphates suggest that benzyl (2-formylphenyl) hydrogen phosphate holds significant promise as a candidate for antimicrobial and anticancer drug discovery. The experimental protocols detailed in this guide provide a practical framework for the synthesis, characterization, and biological evaluation of this and other related compounds. Further investigation into this class of molecules is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for SH2 Domain Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SH2 Domain-Mediated Interactions

Src Homology 2 (SH2) domains are conserved protein modules of approximately 100 amino acids that play a pivotal role in cellular signal transduction.[1][2] These domains function as "readers" of post-translational modifications, specifically recognizing and binding to short peptide sequences containing a phosphorylated tyrosine (pTyr) residue. This interaction is a fundamental mechanism for the assembly of signaling complexes, the recruitment of enzymes to specific subcellular locations, and the regulation of protein activity. The specificity of an SH2 domain for a particular phosphopeptide is determined by the amino acid sequence flanking the pTyr, allowing for a diverse and tightly regulated signaling network.[1] Dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

This application note provides a detailed protocol for a fluorescence polarization-based binding assay to quantitatively assess the interaction between an SH2 domain and a phosphopeptide ligand. As a representative example, we will focus on the well-characterized interaction between the SH2 domain of the Src proto-oncogene tyrosine-protein kinase (Src) and a high-affinity phosphopeptide with the sequence pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine).

Signaling Pathway Context: Src and Receptor Tyrosine Kinase Signaling

The Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[3] Src is often activated downstream of receptor tyrosine kinases (RTKs), G-protein coupled receptors, and integrins.[4][5] Upon ligand binding and activation, RTKs autophosphorylate on specific tyrosine residues within their cytoplasmic tails. These phosphorylated sites serve as docking sites for the SH2 domain of Src and other SH2-containing proteins. The recruitment of Src to these activated receptors initiates downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which ultimately lead to changes in gene expression and cellular function.[4][6]

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Activated RTK (Phosphorylated) RTK->pRTK Autophosphorylation Ligand Ligand Ligand->RTK SH2 SH2 Domain pRTK->SH2 pTyr binding Src_inactive Src (inactive) Src_active Src (active) Src_inactive->Src_active Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_active->Downstream SH2->Src_inactive recruits Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Src Signaling Pathway Diagram

Quantitative Data Presentation

The binding affinity of an SH2 domain for a phosphopeptide is typically quantified by its dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following table summarizes the binding affinity for the interaction between the Src SH2 domain and the pYEEI phosphopeptide, as determined by various biophysical methods.

SH2 DomainPhosphopeptide SequenceMethodDissociation Constant (Kd)Reference
SrcAc-pYEEI-NH2Fluorescence Polarization4 nM[7]
SrcpYEEIIsothermal Titration Calorimetry (ITC)10 nM - 50 nM
Grb2pYVNVFluorescence Polarization100 nM - 500 nM

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a powerful technique for studying biomolecular interactions in solution.[8][9] It measures the change in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. In this assay, a fluorescently labeled phosphopeptide (the tracer) is used, and its polarization increases upon binding to the larger, unlabeled SH2 domain.

Materials and Reagents:

  • Src SH2 Domain: Purified recombinant protein.

  • Fluorescently Labeled Phosphopeptide (Tracer): e.g., FITC-pYEEI.

  • Unlabeled Phosphopeptide: pYEEI (for competition assays).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

  • Microplate Reader: Capable of measuring fluorescence polarization.

  • Black, low-volume 384-well microplates.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Tracer Prepare serial dilution of fluorescent phosphopeptide (Tracer) Mix Mix Tracer, SH2 Domain, and Competitor (if applicable) in microplate wells Prep_Tracer->Mix Prep_SH2 Prepare constant concentration of SH2 domain Prep_SH2->Mix Prep_Competitor Prepare serial dilution of unlabeled phosphopeptide (Competitor, optional) Prep_Competitor->Mix Incubate Incubate at room temperature (e.g., 30 minutes) Mix->Incubate Read Measure Fluorescence Polarization (mP) Incubate->Read Plot Plot mP vs. log[Concentration] Read->Plot Calculate_Kd Calculate Kd from binding curve Plot->Calculate_Kd Calculate_IC50 Calculate IC50 from competition curve Plot->Calculate_IC50

Fluorescence Polarization Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the Src SH2 domain in assay buffer at a concentration twice the desired final concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Prepare a 2X stock solution of the FITC-pYEEI tracer in assay buffer at a concentration twice the desired final concentration (e.g., 2 nM for a final concentration of 1 nM).

    • For competition assays, prepare a serial dilution of the unlabeled pYEEI peptide in assay buffer.

  • Assay Setup (Direct Binding):

    • To determine the Kd of the tracer, perform a serial dilution of the Src SH2 domain.

    • In a 384-well plate, add 10 µL of each SH2 domain dilution.

    • Add 10 µL of the 2X FITC-pYEEI tracer solution to each well.

    • Include control wells containing only the tracer and buffer (for minimum polarization) and wells with the highest concentration of SH2 and tracer (for maximum polarization).

  • Assay Setup (Competition):

    • To determine the IC50 of the unlabeled peptide, use a fixed concentration of the Src SH2 domain and FITC-pYEEI tracer.

    • In a 384-well plate, add 5 µL of each unlabeled pYEEI dilution.

    • Add 5 µL of a 4X Src SH2 domain solution.

    • Add 10 µL of a 2X FITC-pYEEI tracer solution.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • For direct binding, plot the fluorescence polarization (in millipolarization units, mP) as a function of the Src SH2 domain concentration. Fit the data to a one-site binding model to determine the Kd.

    • For competition assays, plot the fluorescence polarization as a function of the unlabeled pYEEI concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki (inhibition constant).

GST Pull-Down Assay

The Glutathione (B108866) S-Transferase (GST) pull-down assay is a common method to detect and characterize protein-protein interactions.[10][11][12] In this assay, a GST-tagged "bait" protein (e.g., GST-Src SH2) is immobilized on glutathione-conjugated beads. A cell lysate or a solution containing a potential "prey" protein (e.g., a phosphorylated receptor) is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads and can be detected by Western blotting.

Materials and Reagents:

  • GST-tagged Src SH2 Domain: Purified recombinant protein.

  • Glutathione-Sepharose or Magnetic Beads.

  • Cell Lysate: From cells expressing a tyrosine-phosphorylated protein of interest.

  • Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.

  • Wash Buffer: e.g., PBS with 0.1% Triton X-100.

  • Elution Buffer: e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.

  • SDS-PAGE gels and Western blotting reagents.

  • Antibody against the prey protein.

Detailed Protocol:

  • Bead Preparation:

    • Resuspend the glutathione beads in wash buffer.

    • Wash the beads three times with wash buffer by centrifugation and resuspension.

  • Bait Protein Immobilization:

    • Incubate the washed beads with the purified GST-Src SH2 domain for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove unbound GST-Src SH2.

  • Binding Interaction:

    • Add the cell lysate to the beads with the immobilized GST-Src SH2.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads bound only to GST.

  • Washing:

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the prey protein.

References

Application Notes and Protocols for Crystal Structure Analysis of a PAS Domain-Containing Protein Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the crystal structure analysis of a hypothetical PAS domain-containing protein, herein referred to as Pasbn, in complex with its interacting protein partner. The methodologies described are based on established principles of X-ray crystallography for protein-protein complexes and are intended to serve as a guide for researchers embarking on similar structural biology projects.

Introduction to this compound and PAS Domains

PAS (Per-ARNT-Sim) domains are highly conserved sensory modules found in a wide array of signaling proteins across all kingdoms of life.[1][2] These domains act as molecular sensors for various stimuli, including light, oxygen tension, and redox potential, and mediate protein-protein interactions to initiate downstream signaling cascades.[1] The this compound protein is postulated to contain a PAS-B domain, which is known to be involved in heterodimerization with other PAS domain-containing proteins, such as ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and can also mediate ligand binding.[1][2][3][4] Elucidating the three-dimensional structure of the this compound-protein complex is crucial for understanding its molecular mechanism of action and for structure-based drug design.[5][6]

Overall Experimental Workflow

The determination of the crystal structure of the this compound-protein complex involves a multi-step process, beginning with the production of high-quality protein samples and culminating in the refinement of an atomic model.

G cluster_0 Protein Production & Complex Formation cluster_1 Crystallization cluster_2 Structure Determination A Gene Cloning & Expression Vector Construction B Protein Expression & Purification (this compound & Partner) A->B C Complex Reconstitution & Purification B->C D Crystallization Screening C->D E Crystal Optimization D->E F X-ray Diffraction Data Collection E->F G Data Processing & Phase Determination F->G H Model Building & Refinement G->H I Structure Validation & Analysis H->I G A Diffraction Images B Indexing & Integration A->B C Scaling & Merging B->C D Structure Factors (Amplitudes) C->D E Phase Determination (e.g., Molecular Replacement) D->E F Initial Electron Density Map E->F G Model Building F->G H Refinement G->H I Validation H->I I->H Iterative Cycles J Final Atomic Model (PDB deposition) I->J G Stimulus External Stimulus (e.g., Low Oxygen) This compound This compound Stimulus->this compound Complex This compound-Partner Complex This compound->Complex Partner Partner Protein Partner->Complex Downstream Downstream Signaling (e.g., Kinase Cascade) Complex->Downstream Transcription Transcriptional Regulation Downstream->Transcription Response Cellular Response Transcription->Response

References

Techniques for Measuring the Inhibitory Effect of Pasbn on Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] The characterization of a novel kinase inhibitor, such as Pasbn, requires a multi-faceted approach to determine its potency, selectivity, mechanism of action, and cellular efficacy.

This document provides a comprehensive overview of the key techniques and detailed protocols for measuring the inhibitory effect of this compound on kinase activity. The methodologies described herein are essential for the preclinical evaluation of this compound and for advancing its development as a potential therapeutic agent.

I. Biochemical Assays: Determining In Vitro Potency and Selectivity

Biochemical assays are the first step in characterizing a kinase inhibitor.[1][2] They are performed in a controlled, in vitro setting to measure the direct inhibitory effect of this compound on the activity of a purified kinase enzyme.[1] These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[2]

A variety of assay formats are available, each with its own advantages and disadvantages.[3] Common methods include:

  • Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.[1][3]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity and weaker inhibition.[1]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation events.[1]

  • Mobility Shift Assays: This method involves the electrophoretic separation of phosphorylated and non-phosphorylated peptide substrates based on their charge.[3]

Data Presentation: this compound Kinase Selectivity Profile

A critical step in kinase inhibitor development is to assess its selectivity by screening it against a panel of kinases.[2] This helps to identify potential off-target effects.[2]

Kinase TargetThis compound IC50 (nM)Reference Compound IC50 (nM)
Target Kinase A108
Kinase B25015
Kinase C>10,00050
Kinase D800120
Kinase E5,000200

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 of this compound using a luminescence-based assay like Kinase-Glo®.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • This compound (test inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the this compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.[1]

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[4]

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.[4]

  • Measure the luminescence using a plate-reading luminometer.[4]

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][4]

II. Biophysical Assays: Validating Direct Target Binding

To confirm that this compound's inhibitory activity is due to direct binding to the target kinase, biophysical assays are employed.[2] These techniques also help to elucidate the mechanism of action.[2]

  • Surface Plasmon Resonance (SPR): Measures the binding and dissociation kinetics of this compound to the immobilized kinase in real-time.[2]

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of the binding interaction between this compound and the kinase.[2]

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature of the kinase upon this compound binding. A higher melting temperature indicates stabilization of the protein by the inhibitor.[3]

Data Presentation: this compound Binding Affinity
Kinase TargetThis compound Kd (nM)
Target Kinase A15
Kinase B300

Note: The Kd values in this table are placeholders and need to be determined experimentally.

III. Cell-Based Assays: Assessing Cellular Efficacy

After confirming in vitro potency and direct binding, the next crucial step is to evaluate the effects of this compound in a cellular context.[2] Cell-based assays provide a more physiologically relevant assessment of the inhibitor's activity.[4]

  • Target Engagement Assays: Techniques like NanoBRET™ can measure the binding of this compound to its target kinase in living cells.[5]

  • Inhibition of Downstream Signaling: Western blotting is a common method to measure the phosphorylation status of downstream substrates of the target kinase, providing evidence of pathway inhibition.[6]

  • Cell Proliferation/Viability Assays: Assays like MTT or CellTiter-Glo® are used to determine the effect of this compound on the growth and viability of cancer cells.[6]

Data Presentation: this compound Cellular Activity
Cell LineThis compound GI50 (µM)
Cancer Cell Line 10.5
Cancer Cell Line 21.2
Normal Cell Line> 20

Note: The GI50 (concentration for 50% growth inhibition) values in this table are placeholders and need to be determined experimentally.

Experimental Protocol: Western Blot for Downstream Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated substrate and total substrate

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).[6]

  • Lyse the cells and quantify the protein concentration.[6]

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[6]

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the downstream substrate.[6]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[6]

  • Detect the protein bands using an ECL substrate and an imaging system.[6]

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.[6]

IV. Visualizations: Signaling Pathways and Experimental Workflows

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Target Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Downstream Substrate KinaseB->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates This compound This compound This compound->KinaseA Inhibits

Caption: Generic kinase signaling pathway inhibited by this compound.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Evaluation cluster_invivo In Vivo Studies BiochemicalAssay Biochemical Assays (IC50, Selectivity) BiophysicalAssay Biophysical Assays (Kd, Binding Kinetics) BiochemicalAssay->BiophysicalAssay TargetEngagement Target Engagement (e.g., NanoBRET) BiophysicalAssay->TargetEngagement DownstreamSignaling Downstream Signaling (Western Blot) TargetEngagement->DownstreamSignaling CellularAssay Cellular Assays (GI50, Viability) DownstreamSignaling->CellularAssay PK_PD Pharmacokinetics & Pharmacodynamics CellularAssay->PK_PD Efficacy In Vivo Efficacy (Animal Models) PK_PD->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology Candidate This compound (Inhibitor Candidate) Candidate->BiochemicalAssay

Caption: Experimental workflow for characterizing this compound.

Conclusion

The comprehensive characterization of the kinase inhibitor this compound requires an integrated approach, combining biochemical, biophysical, and cell-based assays. This multi-pronged strategy allows for a thorough understanding of this compound's potency, selectivity, mechanism of action, and cellular efficacy. The data generated from these studies are essential for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Targeting PABPN1

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Fragment-Based Drug Discovery (FBDD) in Targeting PABPN1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(A)-binding protein nuclear 1 (PABPN1) is a ubiquitously expressed protein crucial for the polyadenylation of pre-mRNAs, a key step in gene expression.[1][2] Mutations in the PABPN1 gene, specifically expansions of a polyalanine tract at the N-terminus, lead to the autosomal dominant genetic disorder Oculopharyngeal Muscular Dystrophy (OPMD).[3][4] The mutant PABPN1 protein is prone to aggregation, forming intranuclear inclusions in muscle cells, which is a hallmark of OPMD pathology.[3][5] These aggregates are thought to sequester essential cellular components and disrupt cellular function, ultimately leading to muscle degeneration.[6][7]

Fragment-Based Drug Discovery (FBDD) offers a powerful approach to identify novel small molecule starting points for therapeutic intervention.[8] By screening low molecular weight fragments, FBDD can efficiently explore chemical space to find binders for challenging targets like PABPN1.[8] This document outlines a hypothetical application of FBDD to identify and develop modulators of PABPN1 function, with a focus on preventing its aggregation or modulating its interactions, as a potential therapeutic strategy for OPMD. While direct application of FBDD to PABPN1 is not yet extensively reported, this protocol provides a roadmap based on established FBDD principles and the known biology of PABPN1.

Target Validation and Rationale for FBDD Approach

Target: Human PABPN1

Rationale:

  • Disease Association: The direct causal link between mutant PABPN1 and OPMD makes it a compelling therapeutic target.[3][4]

  • Druggability: The availability of the crystal structure for the PABPN1 RNA Recognition Motif (RRM) domain (PDB ID: 3B4M) provides a structural basis for rational drug design.[9] The protein also possesses other domains, such as the coiled-coil domain involved in protein-protein interactions, which could represent potential binding pockets for small molecules.[1]

  • Therapeutic Strategy: An FBDD approach can be employed to identify fragments that either:

    • Bind to the surface of PABPN1 and prevent the conformational changes that lead to aggregation.

    • Disrupt the protein-protein or protein-RNA interactions that are critical for PABPN1's pathological or normal function.

    • Identify allosteric sites that can modulate PABPN1 activity.[10]

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical data from an FBDD campaign against PABPN1.

Table 1: Primary Fragment Screen Hits

Fragment IDMolecular Weight (Da)Biophysical MethodSignal Change (ΔTm or RU)Hit Confirmation
F001152.2Thermal Shift (DSF)2.1 °CYes
F002189.2SPR85 RUYes
F003165.1NMR (WaterLOGSY)Positive NOEYes
F004210.3Thermal Shift (DSF)1.8 °CYes
F005198.2SPR72 RUNo

Table 2: Hit Validation and Characterization

Fragment IDBinding Affinity (KD) by ITCLigand Efficiency (LE)Solubility (µM)Comments
F001850 µM0.35>1000Binds to the RRM domain
F002500 µM0.38>1000Potential interaction with coiled-coil domain
F0031.2 mM0.31>1000Weak binder, but shows promise for merging
F004950 µM0.33800Shows SAR potential for fragment growth

Experimental Protocols

Recombinant PABPN1 Expression and Purification
  • Construct Design: Clone the full-length human PABPN1 (wild-type and a mutant form, e.g., with 13 alanines) into a bacterial expression vector (e.g., pET-28a) with an N-terminal His-tag.

  • Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-18 hours.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Further purify the protein by size-exclusion chromatography using a Superdex 200 column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Quality Control: Assess protein purity by SDS-PAGE and concentration by Bradford assay or UV absorbance at 280 nm. Confirm proper folding using circular dichroism or nanoDSF.

Fragment Library Screening

A diverse fragment library of ~1000-2000 compounds adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3) should be used.

Protocol 1: Differential Scanning Fluorimetry (DSF) - Thermal Shift Assay

  • Assay Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing 5 µM PABPN1, 5X SYPRO Orange dye, and 200 µM of each fragment in a final volume of 20 µL of assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Include DMSO controls.

  • Thermal Denaturation: Run the assay in a real-time PCR instrument. Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min. Monitor the fluorescence of SYPRO Orange.

  • Data Analysis: Determine the melting temperature (Tm) for each well by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (e.g., > 3 standard deviations from the mean of DMSO controls) indicates fragment binding.

Protocol 2: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize recombinant PABPN1 onto a CM5 sensor chip using standard amine coupling chemistry. Use a reference flow cell with a mock immobilization or an unrelated protein to subtract non-specific binding.

  • Fragment Screening: Prepare fragment solutions in a running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) at a concentration of 100-200 µM.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface. Monitor the change in response units (RU). Fragments that show a significant response compared to the reference flow cell are considered primary hits.

  • Affinity Determination: For confirmed hits, perform dose-response experiments by injecting a range of fragment concentrations to determine the dissociation constant (KD).

Hit Validation and Characterization

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare PABPN1 at a concentration of 20-50 µM in the reaction cell and the fragment hit at a 10-20 fold higher concentration in the injection syringe, both in the same dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Titration: Perform a series of injections of the fragment solution into the PABPN1 solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat changes upon each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Hit-to-Lead Optimization

Once fragments with confirmed binding are identified, structure-based drug design and medicinal chemistry efforts can be initiated.

  • X-ray Crystallography: Co-crystallize PABPN1 with the validated fragment hits to obtain high-resolution structural information of the binding mode. This will guide the subsequent optimization strategies.

  • Fragment Growing: Iteratively add chemical moieties to a fragment hit to explore interactions with adjacent pockets and increase potency.

  • Fragment Linking: Connect two or more fragments that bind to adjacent sites on the protein with a chemical linker to create a larger, higher-affinity molecule.

  • Fragment Merging: Combine the structural features of two or more overlapping fragments into a single, novel chemical scaffold.

Visualizations

Signaling and Functional Pathway of PABPN1

PABPN1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_disease OPMD Pathogenesis pre_mRNA pre-mRNA PAP Poly(A) Polymerase pre_mRNA->PAP 3' end processing PABPN1_WT PABPN1 (Wild-Type) PAP->PABPN1_WT recruits PABPN1_WT->PAP stimulates processivity mRNA Mature mRNA PABPN1_WT->mRNA binds poly(A) tail PABPN1_mut PABPN1 (Mutant) Aggregates Intranuclear Aggregates PABPN1_mut->Aggregates forms Export Nuclear Export mRNA->Export Muscle_dysfunction Muscle Dysfunction Aggregates->Muscle_dysfunction leads to Translation Translation Export->Translation

Caption: PABPN1's role in mRNA polyadenylation and OPMD pathogenesis.

Experimental Workflow for FBDD of PABPN1

FBDD_Workflow Target_Prep Target Preparation (Recombinant PABPN1) Screening Primary Screening (DSF, SPR, NMR) Target_Prep->Screening Frag_Lib Fragment Library (~1000-2000 compounds) Frag_Lib->Screening Hit_Val Hit Validation (Orthogonal Assays, ITC) Screening->Hit_Val Primary Hits Struct_Bio Structural Biology (X-ray Crystallography) Hit_Val->Struct_Bio Confirmed Hits Hit_to_Lead Hit-to-Lead Optimization (Fragment Growing/Linking) Hit_Val->Hit_to_Lead Struct_Bio->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical workflow for fragment-based drug discovery.

Logical Relationship for Hit-to-Lead Strategies

Hit_to_Lead cluster_strategy Optimization Strategies Fragment_Hit Fragment Hit (μM-mM Affinity) Fragment_Growing Fragment Growing Fragment_Hit->Fragment_Growing Fragment_Linking Fragment Linking Fragment_Hit->Fragment_Linking Fragment_Merging Fragment Merging Fragment_Hit->Fragment_Merging Potent_Lead Potent Lead (nM-μM Affinity) Fragment_Growing->Potent_Lead Fragment_Linking->Potent_Lead Fragment_Merging->Potent_Lead

Caption: Strategies for optimizing fragment hits into lead compounds.

References

Experimental Design for Elucidating the Role of PABPN1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note: The following application notes and protocols are based on the scientific literature for Poly(A)-Binding Protein Nuclear 1 (PABPN1), as it is highly probable that the user's query "Pasbn" was a typographical error. PABPN1 is a well-researched protein with established roles in cancer.

Introduction

Poly(A)-Binding Protein Nuclear 1 (PABPN1) is a crucial protein involved in the regulation of mRNA polyadenylation, a key step in gene expression.[1][2] Emerging evidence suggests that PABPN1 is frequently dysregulated in various malignancies, including breast, prostate, colorectal, and bladder cancers, as well as hepatocellular carcinoma.[1][2][3][4] Studies have shown that PABPN1 is often overexpressed in cancerous tissues compared to their normal counterparts.[5][6] Functionally, the silencing of PABPN1 has been demonstrated to inhibit cancer cell proliferation and promote apoptosis, suggesting its potential as a therapeutic target.[2][7]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the functional role of PABPN1 in cancer cell lines. The methodologies detailed below will enable the systematic evaluation of PABPN1's impact on cell viability, apoptosis, and cell cycle progression, as well as the identification of its interacting partners and its involvement in key signaling pathways.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols described herein.

Table 1: Effect of PABPN1 Knockdown on Cell Viability

Cell LineTransfection (siRNA)Time Point (hrs)% Cell Viability (vs. Control)Standard Deviationp-value
Control siRNA24100
PABPN1 siRNA24
Control siRNA48100
PABPN1 siRNA48
Control siRNA72100
PABPN1 siRNA72

Table 2: Analysis of Apoptosis Following PABPN1 Knockdown

Cell LineTransfection (siRNA)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Control siRNA
PABPN1 siRNA

Table 3: Cell Cycle Distribution Analysis after PABPN1 Knockdown

Cell LineTransfection (siRNA)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control siRNA
PABPN1 siRNA

Experimental Workflow and Signaling Pathways

Diagrams

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation cell_culture Select & Culture Cancer Cell Lines sirna_transfection siRNA Transfection (Control vs. PABPN1) cell_culture->sirna_transfection viability Cell Viability Assay (MTT/CCK-8) sirna_transfection->viability apoptosis Apoptosis Assay (Annexin V/PI) sirna_transfection->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) sirna_transfection->cell_cycle western_blot Western Blotting sirna_transfection->western_blot co_ip Co-Immunoprecipitation sirna_transfection->co_ip quantification Quantify Results viability->quantification apoptosis->quantification cell_cycle->quantification interpretation Interpret Functional Role of PABPN1 western_blot->interpretation co_ip->interpretation quantification->interpretation

Caption: Experimental workflow for investigating the function of PABPN1.

PABPN1_Signaling_Pathway cluster_wnt Wnt Signaling cluster_cell_cycle Cell Cycle Progression cluster_nfkb NF-κB Signaling cluster_cellular_outcomes Cellular Outcomes PABPN1 PABPN1 Wnt_targets Wnt Target Genes PABPN1->Wnt_targets modulates Cell_Cycle_Proteins Cell Cycle Regulatory Proteins PABPN1->Cell_Cycle_Proteins influences NFkB NF-κB PABPN1->NFkB activates Proliferation Proliferation Wnt_targets->Proliferation Cell_Cycle_Proteins->Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis inhibits Invasion Invasion NFkB->Invasion

Caption: Putative PABPN1 signaling pathways in cancer.

Experimental Protocols

Cell Line Selection and Culture
  • Cell Lines: Select cancer cell lines with varying levels of endogenous PABPN1 expression. This can be determined by preliminary Western blotting or by consulting databases like the Cancer Cell Line Encyclopedia (CCLE). Examples include colorectal cancer lines (e.g., HCT-116), breast cancer lines (e.g., MCF-7), or hepatocellular carcinoma lines.[2][5]

  • Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

siRNA-Mediated Knockdown of PABPN1

This protocol describes the transient knockdown of PABPN1 expression using small interfering RNA (siRNA).

  • Materials:

    • PABPN1-specific siRNA and a non-targeting control siRNA.[8][9]

    • Lipofectamine RNAiMAX transfection reagent or a similar lipid-based transfection reagent.

    • Opti-MEM I Reduced Serum Medium.

    • 6-well plates.

  • Procedure:

    • Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight.

    • For each well, dilute 20-40 nM of siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 200 µL siRNA-lipid complex to each well.

    • Incubate the cells for 24-72 hours before proceeding with downstream assays. Knockdown efficiency should be validated by Western blotting.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11]

  • Materials:

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • Microplate reader.

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and transfect with siRNA as described above.

    • At the desired time points (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Harvest cells (including floating cells) at 48-72 hours post-transfection.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[15][16][17]

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A).

    • 70% cold ethanol (B145695).

    • Flow cytometer.

  • Procedure:

    • Harvest approximately 1 x 10^6 cells at 48 hours post-transfection.

    • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[15]

    • Centrifuge the cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry.

Western Blotting

This technique is used to detect and quantify the expression of PABPN1 and other proteins of interest.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies (e.g., anti-PABPN1, anti-GAPDH).[18][19][20]

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagent.

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions with PABPN1.[21][22][23]

  • Materials:

    • Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease and phosphatase inhibitors).

    • Anti-PABPN1 antibody and a control IgG antibody.

    • Protein A/G agarose (B213101) beads.

  • Procedure:

    • Lyse cells in non-denaturing lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-PABPN1 antibody or control IgG overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[21]

    • Wash the beads several times with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.[21]

References

Application Notes and Protocols for Staurosporine as a Reference Compound in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Pasbn" was not found in the scientific literature and is presumed to be a typographical error. This document focuses on Staurosporine (B1682477) , a widely used and well-characterized reference compound in high-throughput screening (HTS) for various assays, particularly those involving protein kinase inhibition and apoptosis induction.

Introduction

Staurosporine is a natural product isolated from the bacterium Streptomyces staurosporeus. It is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1] By competing with ATP for the binding site on the kinase catalytic domain, staurosporine effectively blocks the phosphotransferase activity of a wide array of kinases.[2][3] While its lack of specificity has limited its therapeutic applications, its potent and broad-spectrum activity makes it an ideal positive control or reference compound in high-throughput screening campaigns aimed at discovering novel kinase inhibitors or modulators of cell death pathways.[3][4] It is frequently used to induce apoptosis in a variety of cell types, providing a robust and reproducible positive control for assays monitoring cell viability and programmed cell death.[5][6]

Mechanism of Action

Staurosporine's primary mechanism of action is the competitive inhibition of the ATP-binding site of protein kinases.[2] This leads to the disruption of numerous signaling pathways that are dependent on kinase activity, ultimately resulting in cell cycle arrest and the induction of apoptosis.[7]

Staurosporine is known to induce apoptosis through both intrinsic and extrinsic pathways, which can be either caspase-dependent or caspase-independent, depending on the cell type and concentration used.[5][8]

  • Intrinsic (Mitochondrial) Pathway: Staurosporine can induce the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.[5][9]

  • Extrinsic Pathway: In some cell types, staurosporine can also activate caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

  • Caspase-Independent Pathway: Staurosporine has also been shown to induce a form of programmed cell death that does not rely on caspase activation.[8][10] This can involve the activation of other proteases and nucleases that lead to the characteristic morphological changes of apoptosis.

Quantitative Data

Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases. The half-maximal inhibitory concentration (IC50) values vary depending on the specific kinase and the assay conditions.

Kinase TargetIC50 (nM)Reference
Protein Kinase C (PKC)0.7 - 3[6][11]
Protein Kinase A (PKA)7 - 15[6][11]
Protein Kinase G (PKG)8.5 - 18[6][11]
p60v-src Tyrosine Protein Kinase6[11]
CaM Kinase II20[11][12]
Myosin Light Chain Kinase (MLCK)1.3 - 21[11][13]
Phosphorylase Kinase3[11]
S6 Kinase5[11]
c-Fgr2[11]
Lyn20[11]
Syk16[11]
cdc29[11]

Note: IC50 values can vary between different studies and assay formats.

Experimental Protocols

Here are detailed protocols for common HTS-compatible assays using staurosporine as a reference compound.

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of staurosporine on cell viability and can be adapted for high-throughput screening.

  • Materials:

    • Human cancer cell line (e.g., HeLa, Jurkat)

    • Complete cell culture medium

    • Staurosporine (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of staurosporine in complete culture medium. A typical concentration range for inducing apoptosis is 0.1 to 1 µM.[14][15] Include a vehicle control (DMSO) at the same final concentration as the highest staurosporine concentration (typically <0.5%).[16]

    • Remove the medium from the wells and add 100 µL of the staurosporine dilutions or vehicle control.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[16]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Apoptosis Induction and Detection (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells and is suitable for flow cytometry-based HTS.

  • Materials:

    • Cell suspension (e.g., 5 x 10^5 cells/mL)

    • Staurosporine (1 µM final concentration)[14]

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with 1 µM staurosporine for a duration determined by a time-course experiment (typically 3-6 hours).[14]

    • Harvest the cells by centrifugation and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a classic method to determine the inhibitory activity of compounds against a specific kinase.

  • Materials:

    • Purified protein kinase

    • Specific peptide or protein substrate

    • Staurosporine (serial dilutions)

    • Kinase assay buffer

    • [γ-³²P]ATP

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add varying concentrations of staurosporine or a vehicle control (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine Kinases Broad Spectrum Protein Kinases Staurosporine->Kinases Inhibition Mitochondrion Mitochondrion Kinases->Mitochondrion Disruption of anti-apoptotic signals Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Staurosporine-induced intrinsic apoptosis pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library Dispensing Automated Dispensing Compound_Library->Dispensing Positive_Control Positive Control (e.g., Staurosporine) Positive_Control->Dispensing Negative_Control Negative Control (e.g., DMSO) Negative_Control->Dispensing Cell_Plate Cell Seeding (96/384-well plate) Cell_Plate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Plate Reader) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition QC Quality Control (Z'-factor) Data_Acquisition->QC Hit_Identification Hit Identification QC->Hit_Identification

Caption: General high-throughput screening workflow.

References

Evaluating the Efficacy of Pasbn: Cellular Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

This document provides a detailed overview of cellular assays and protocols to rigorously evaluate the efficacy of the novel therapeutic agent, Pasbn. For scientists and professionals in drug development, understanding the cellular and molecular impact of a new compound is paramount.[1][2][3] These application notes offer a structured approach to characterizing the biological activity of this compound, from its effects on cell viability to its modulation of specific signaling pathways. The protocols outlined herein are designed to be adaptable to various cell-based models, ensuring broad applicability in preclinical research.[4][5][6]

The following sections detail experimental methodologies, data presentation guidelines, and visual representations of key cellular processes to facilitate a comprehensive assessment of this compound's therapeutic potential.

I. Core Cellular Efficacy Assays

A foundational step in characterizing a new therapeutic agent is to determine its effect on fundamental cellular processes. These assays provide critical data on the dose-dependent effects of this compound on cell health and proliferation.

A. Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration range at which this compound affects cell viability and to identify its cytotoxic profile.

Methodology:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results should be presented as the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value for this compound should be calculated.

This compound Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100100100
0.0198.595.290.1
0.192.185.678.3
175.460.145.7
1040.225.815.2
1005.12.31.1
B. Cell Proliferation Assay

Objective: To assess the impact of this compound on the rate of cell division.

Methodology:

  • BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA.

  • Antibody Incubation: Add anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).

  • Substrate Addition and Measurement: Add the substrate and measure the signal (colorimetric or fluorescent) using a plate reader.

Data Presentation:

Present the data as the percentage of proliferation relative to the vehicle control.

This compound Concentration (µM)Proliferation (%) at 48h
0 (Vehicle)100
0.188.7
155.3
1020.9
505.4

II. Mechanism of Action Assays

Once the basic efficacy of this compound is established, it is crucial to investigate its mechanism of action.[7]

A. Apoptosis Assays

Objective: To determine if this compound induces programmed cell death.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: Measures the activity of key executioner caspases (e.g., Caspase-3/7) involved in the apoptotic cascade.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle95.12.51.41.0
This compound (1 µM)70.315.810.23.7
This compound (5 µM)45.228.920.55.4
B. Cell Cycle Analysis

Objective: To investigate if this compound causes cell cycle arrest.

Methodology:

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat cells with RNase A and stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.

Data Presentation:

Present the percentage of cells in each phase of the cell cycle.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle55.230.114.7
This compound (1 µM)68.915.415.7
This compound (5 µM)75.18.216.7

III. Signaling Pathway Analysis

To further elucidate the molecular mechanism of this compound, it is essential to identify the signaling pathways it modulates.[8]

A. Western Blotting for Key Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways (e.g., MAPK, PI3K/Akt).[1]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-actin) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Present representative blot images and quantify the relative protein expression levels normalized to a loading control.

B. Reporter Gene Assays

Objective: To measure the activity of specific transcription factors or signaling pathways.[8]

Methodology:

  • Luciferase Reporter Assay: Use a cell line stably or transiently expressing a luciferase reporter gene under the control of a specific response element (e.g., NF-κB, AP-1).

Experimental Protocol: Luciferase Reporter Assay

  • Transfection: Co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment: Treat the transfected cells with this compound.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

Data Presentation:

Present the data as the relative luciferase activity (Firefly/Renilla) normalized to the vehicle control.

IV. Visualizing Cellular Processes and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental workflows.

experimental_workflow cluster_assays Cellular Efficacy Assays cluster_moa Mechanism of Action Assays A Cell Seeding B This compound Treatment A->B C1 MTT Assay B->C1 C2 BrdU Assay B->C2 D1 Measure Absorbance (Viability) C1->D1 D2 Measure Signal (Proliferation) C2->D2 E This compound Treatment F1 Annexin V/PI Staining E->F1 F2 Cell Cycle Analysis E->F2 G1 Flow Cytometry (Apoptosis) F1->G1 G2 Flow Cytometry (Cell Cycle) F2->G2

Caption: Experimental workflow for assessing the efficacy of this compound.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized signaling pathway modulated by this compound.

Conclusion

The cellular assays and protocols described in this document provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, proliferation, apoptosis, cell cycle, and key signaling pathways, researchers can build a comprehensive profile of this compound's efficacy and mechanism of action. This detailed characterization is an indispensable step in the journey of developing a promising new therapeutic agent.

References

Application Note: Utilizing Surface Plasmon Resonance (SPR) for the Kinetic Analysis of Pasbn Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2][3][4] It provides high-quality kinetic data on the association and dissociation of molecules, which is crucial for understanding biological pathways and for the development of therapeutics. This application note provides a detailed protocol for using SPR to characterize the binding kinetics of a hypothetical protein of interest, "Pasbn," with its interacting partners. The described methods can be adapted for various protein-protein or protein-small molecule interaction studies.

The core principle of SPR lies in the detection of changes in the refractive index at the surface of a sensor chip.[1][3][5] One molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface in a solution.[6][7] The binding event causes a change in mass on the sensor surface, which in turn alters the refractive index. This change is measured in real-time and plotted as a sensorgram, which displays the response units (RU) over time.[5][8] From the association and dissociation phases of the sensorgram, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.[9]

Principles of SPR for Binding Kinetics

The interaction between an analyte (A) and a ligand (L) to form a complex (AL) can be described by the following equation:

A + L ⇌ AL

The rate of complex formation is dependent on the concentrations of the analyte and ligand and the association rate constant (kₐ). The rate of complex dissociation is dependent on the concentration of the complex and the dissociation rate constant (kₑ). The ratio of these two rates defines the equilibrium dissociation constant (Kₑ), a measure of the affinity of the interaction. A lower Kₑ value indicates a higher affinity.

Experimental Protocols

This section details the methodologies for preparing the necessary reagents and performing an SPR experiment to determine the binding kinetics of this compound.

1. Materials and Reagents

  • SPR Instrument: (e.g., Biacore, Reichert, etc.)

  • Sensor Chip: CM5 sensor chip (or other appropriate chip based on the ligand).

  • Ligand: Purified this compound protein.

  • Analyte: Purified binding partner of this compound.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or other pH as determined by pH scouting).

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

  • Regeneration Solution: (e.g., 10 mM Glycine-HCl pH 2.5, or a high salt concentration buffer; this needs to be empirically determined).

2. Ligand Immobilization Protocol (Amine Coupling)

Amine coupling is a common method for covalently immobilizing proteins to a carboxymethylated dextran (B179266) surface on a sensor chip.[4]

  • System Priming: Prime the SPR instrument with running buffer to remove any air bubbles and ensure a stable baseline.

  • Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.

  • Ligand Injection: Inject the this compound protein solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface. The amount of immobilized ligand can be controlled by adjusting the concentration and contact time. Aim for an immobilization level that will yield a theoretical maximum analyte binding response (Rmax) of approximately 50-100 RU.

  • Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Surface Stabilization: Perform several startup cycles with running buffer and regeneration solution to stabilize the immobilized surface.

3. Binding Kinetics Analysis Protocol (Single-Cycle Kinetics)

Single-cycle kinetics (SCK) involves injecting increasing concentrations of the analyte sequentially without a regeneration step between injections. This method is efficient and avoids potential surface damage from harsh regeneration conditions.

  • Equilibration: Equilibrate the immobilized this compound surface with a continuous flow of running buffer until a stable baseline is achieved.

  • Analyte Injections:

    • Inject the lowest concentration of the analyte (e.g., 0.1x expected Kₑ) over the surface for a defined association time (e.g., 120 seconds).

    • Allow the dissociation to proceed for a defined time (e.g., 180 seconds).

    • Without regeneration, immediately inject the next higher concentration of the analyte.

    • Repeat this process for a series of at least five analyte concentrations (e.g., spanning 0.1x to 10x the expected Kₑ).

  • Final Dissociation: After the final analyte injection, allow for a long dissociation phase (e.g., 600-1200 seconds) to observe the dissociation of the analyte from the highest concentration injection.

  • Regeneration: If necessary and if a suitable regeneration condition has been identified, inject the regeneration solution to remove any remaining bound analyte.

  • Data Referencing: A reference flow cell (often with an activated and deactivated surface but without the immobilized ligand) should be used to subtract any bulk refractive index changes and non-specific binding. The final sensorgram is generated by subtracting the reference channel data from the active channel data.

Data Presentation

Quantitative data from SPR experiments should be summarized in a clear and concise manner. The following table provides an example of how to present the kinetic and affinity data for the interaction of this compound with two different binding partners.

Interacting PartnerAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (M)
Partner A1.5 x 10⁵2.3 x 10⁻⁴1.53 x 10⁻⁹
Partner B3.2 x 10⁴5.1 x 10⁻³1.59 x 10⁻⁷

Visualizations

Diagrams of Workflows and Principles

The following diagrams, created using the DOT language, illustrate key aspects of the SPR experiment.

SPR_Principle cluster_instrument SPR Instrument cluster_surface Sensor Chip Surface cluster_output Real-time Output light_source Light Source prism Prism light_source->prism Polarized Light sensor_chip Sensor Chip (Gold Film) detector Detector sensor_chip->detector Reflected Light ligand Immobilized this compound (Ligand) sensor_chip->ligand sensorgram Sensorgram (Response vs. Time) detector->sensorgram complex This compound-Analyte Complex ligand->complex analyte Analyte in Solution analyte->complex Association (ka) complex->ligand Dissociation (kd)

Caption: General principle of a Surface Plasmon Resonance (SPR) experiment.

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization Steps cluster_kinetics Kinetics Steps start Start: Experimental Design reagent_prep Reagent & Buffer Preparation start->reagent_prep immobilization Ligand (this compound) Immobilization activation Surface Activation (EDC/NHS) immobilization->activation binding_assay Binding Kinetics Assay (e.g., Single-Cycle Kinetics) baseline Establish Stable Baseline binding_assay->baseline data_analysis Data Analysis results Results: ka, kd, KD data_analysis->results end End: Conclusion results->end instrument_setup Instrument Setup & Priming reagent_prep->instrument_setup instrument_setup->immobilization ligand_injection Ligand Injection activation->ligand_injection deactivation Deactivation (Ethanolamine) ligand_injection->deactivation deactivation->binding_assay analyte_injections Sequential Analyte Injections baseline->analyte_injections dissociation Final Dissociation analyte_injections->dissociation regeneration Regeneration (Optional) dissociation->regeneration regeneration->data_analysis

Caption: Experimental workflow for an SPR-based binding kinetics study.

Signaling_Pathway extracellular_signal Extracellular Signal receptor Membrane Receptor extracellular_signal->receptor This compound This compound receptor->this compound recruits kinase_cascade Kinase Cascade This compound->kinase_cascade activates transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for In Vivo Studies of Pasbn and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasbn and its analogues are a novel class of synthetic small molecules designed as potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of various cancer cells. These compounds have demonstrated significant anti-proliferative effects in in vitro studies. The following application notes and protocols provide a comprehensive guide for the design and execution of essential in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound and its analogues in a preclinical setting. These studies are crucial for advancing promising candidates toward clinical development.[1][2]

This compound Signaling Pathway Inhibition

This compound and its analogues are hypothesized to exert their anti-tumor effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the proposed mechanism of action.

Pasbn_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes This compound This compound / Analogue This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

In Vivo Efficacy Studies

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of this compound and its analogues in a living organism.[2] A common and effective approach is the use of a human tumor xenograft model in immunodeficient mice.[3][4]

Efficacy_Workflow start Start acclimatize Animal Acclimatization (e.g., Nude Mice) start->acclimatize implant Subcutaneous Implantation of Cancer Cells (e.g., MCF-7) acclimatize->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Groups (when tumors reach ~100-150 mm³) monitor->randomize treatment Treatment Initiation (Vehicle, this compound, Analogue A, Positive Control) randomize->treatment measure Measure Tumor Volume & Body Weight (2-3x/week) treatment->measure endpoint Study Endpoint (e.g., Day 28 or tumor volume limit) measure->endpoint necropsy Euthanasia & Necropsy (Tumor & tissue collection) endpoint->necropsy analysis Data Analysis (TGI, Statistical Analysis) necropsy->analysis finish End analysis->finish

Caption: Workflow for an in vivo cancer efficacy study.

Experimental Protocol: Xenograft Model Efficacy Study

1. Animal Model:

  • Species: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.[5][6]

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2. Cell Culture and Implantation:

  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer). Cells should be tested for pathogens prior to use.[7]

  • Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[3]

4. Drug Formulation and Administration:

  • Vehicle: A suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Test Articles: this compound and its analogues, formulated in the vehicle.

  • Positive Control: A standard-of-care therapeutic for the chosen cancer type.[7]

  • Administration: Administer the compounds once daily via oral gavage (p.o.) at predetermined doses.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals daily for any clinical signs of toxicity.

  • The study endpoint can be a fixed duration (e.g., 28 days) or when tumors in the control group reach a predetermined size.

6. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.[7]

Data Presentation: Efficacy Study Results
Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume (mm³) at Day 28 ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1502 ± 125-+2.5 ± 1.1
This compound25675 ± 8855.1-1.2 ± 0.9
This compound Analogue A25598 ± 7560.2-0.8 ± 1.0
Positive Control10450 ± 6270.0-5.5 ± 1.5
p < 0.05 compared to Vehicle Control

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues.[8] This information is critical for dose selection and schedule design.[7][9]

PK_Workflow start Start acclimatize Animal Acclimatization & Cannulation (e.g., Jugular Vein Cannulated Rats) start->acclimatize fasting Overnight Fasting acclimatize->fasting dosing Single Dose Administration (IV Bolus and Oral Gavage) fasting->dosing sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation sampling->processing bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis finish End pk_analysis->finish

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation to facilitate serial blood sampling.

  • Acclimatization: Allow animals to recover from surgery and acclimatize for at least 3-4 days.

2. Study Design:

  • Groups: Two groups (n=3-4 rats per group): Intravenous (IV) and Oral (PO).

  • Fasting: Fast animals overnight before dosing, with free access to water.

3. Drug Formulation and Administration:

  • IV Formulation: Solubilize this compound in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline). Administer as a single bolus dose (e.g., 2 mg/kg).

  • PO Formulation: Suspend this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose). Administer as a single oral dose (e.g., 10 mg/kg).

4. Blood Sampling:

  • Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

5. Sample Processing and Bioanalysis:

  • Centrifuge blood samples to separate plasma.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

6. Data Analysis:

  • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[10]

  • Determine key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Data Presentation: Pharmacokinetic Parameters of this compound
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)18754210
t1/2 (h)3.54.1
CL (L/h/kg)1.07-
Vss (L/kg)4.2-
F (%)-45

In Vivo Toxicology Studies

Toxicology studies are performed to evaluate the safety profile of this compound and its analogues and to determine the maximum tolerated dose (MTD).[11] An acute single-dose escalation study is often a first step.

Toxicology_Workflow start Start acclimatize Animal Acclimatization (e.g., CD-1 Mice) start->acclimatize grouping Group Assignment (Vehicle, Dose 1, Dose 2, Dose 3, etc.) acclimatize->grouping dosing Single Dose Administration (Route same as efficacy study) grouping->dosing observation Clinical Observation (Daily for 14 days) dosing->observation bw_measure Body Weight Measurement (Daily for 7 days, then weekly) observation->bw_measure endpoint Study Endpoint (Day 14) necropsy Euthanasia & Gross Necropsy endpoint->necropsy histopath Histopathology of Key Organs necropsy->histopath analysis MTD Determination histopath->analysis finish End analysis->finish

Caption: Workflow for an acute in vivo toxicology study.

Experimental Protocol: Acute Toxicology (MTD) Study

1. Animal Model:

  • Species: Male and female CD-1 mice, 6-8 weeks old. Use of two species, one rodent and one non-rodent, is often required for IND-enabling studies.[12][13]

  • Acclimatization: Acclimatize animals for at least one week.

2. Study Design:

  • Groups: A vehicle control group and at least 3-4 dose groups with escalating doses of this compound (n=3-5 mice/sex/group).

  • Dose Selection: Doses should be selected to elicit a range of responses, from no observable effect to clear toxicity.

3. Drug Administration:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

4. Observations:

  • Mortality/Morbidity: Check animals at least twice daily.

  • Clinical Signs: Perform detailed clinical observations at regular intervals post-dose and then daily for 14 days. Note any changes in behavior, appearance, or physiological functions.

  • Body Weight: Record body weight prior to dosing, daily for the first week, and then weekly until termination.

5. Terminal Procedures:

  • At day 14, euthanize all surviving animals.

  • Perform a gross necropsy on all animals (including those that died on study).

  • Collect key organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

6. Data Analysis:

  • The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause study-ending toxicity or more than a 10-20% loss in body weight.[14]

Data Presentation: Summary of Acute Toxicology Findings for this compound
Dose Group (mg/kg)Mortality (M/F)Key Clinical SignsMaximum Mean Body Weight Loss (%)Key Histopathology Findings (Incidence)
Vehicle0/0None observed+3.1No significant findings
1000/0None observed-1.5No significant findings
3000/0Mild lethargy on Day 1-6.2Minimal hepatocellular vacuolation (1/5 M, 1/5 F)
10002/5 M, 1/5 FSevere lethargy, hunched posture-18.5Moderate to severe hepatocellular necrosis (3/5 M, 2/5 F)
MTD Conclusion The MTD is estimated to be 300 mg/kg.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Pasbn for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pasbn in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

A1: this compound is a research compound with promising therapeutic potential. However, it is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2][3] This can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results in cell-based assays.[4][5]

Q2: What are the initial signs of this compound solubility issues in my cell-based assay?

A2: Common indicators of poor solubility include the appearance of a precipitate or cloudiness in your stock solution or in the cell culture wells after adding this compound.[4] You may also observe inconsistent results between replicate wells or experiments.

Q3: What is the recommended starting solvent for preparing a this compound stock solution?

A3: Due to its hydrophobic nature, a water-miscible organic solvent is recommended for preparing a high-concentration stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity and relatively low toxicity at low concentrations.[5][6] Other options include ethanol (B145695) or acetone.[5][7] It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5][8][9]

Q4: Can I dissolve this compound directly in cell culture medium?

A4: It is not recommended to dissolve this compound directly in aqueous-based cell culture medium due to its poor water solubility. This will likely result in the compound not fully dissolving and leading to inaccurate concentrations in your assay.

Troubleshooting Guide

Issue: Precipitate forms when I dilute my this compound stock solution in cell culture medium.

This is a common issue arising from the poor aqueous solubility of this compound. Here are several strategies to troubleshoot this problem:

StrategyDescriptionKey Considerations
Optimize Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is critical. A higher concentration of the organic solvent can help maintain this compound solubility, but it can also be toxic to the cells.Aim for a final solvent concentration of ≤0.5%.[5][8] Test the tolerance of your specific cell line to the solvent in a separate experiment.
Use a Co-solvent System A combination of solvents can sometimes improve solubility better than a single solvent.[1][6] For example, a mixture of DMSO and polyethylene (B3416737) glycol (PEG) 400 could be effective.[4]The total final concentration of all organic solvents should still be minimized to avoid cytotoxicity.
pH Modification If this compound has ionizable groups, adjusting the pH of the solvent or a buffer system can increase its solubility.[1][6] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH can be beneficial.Ensure the final pH of the cell culture medium remains within the physiological range suitable for your cells (typically pH 7.2-7.4).
Employ Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][10] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological assays.[4]Surfactants can have their own biological effects, so it's important to include a vehicle control with the surfactant alone. The concentration of the surfactant should be kept below its critical micelle concentration (CMC) to avoid cytotoxicity.
Utilize Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][10][11]Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have varying abilities to solubilize compounds. The appropriate cyclodextrin (B1172386) and its concentration need to be empirically determined.
Particle Size Reduction Reducing the particle size of solid this compound increases its surface area, which can lead to a faster dissolution rate.[1][12] This can be achieved through techniques like micronization or sonication.This is more applicable to preparing suspensions, but can aid in the initial dissolution in the stock solvent.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing this compound for a typical cell-based assay. Optimization may be required based on the specific cell line and assay conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Complete cell culture medium (appropriate for your cell line)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (if necessary): a. Depending on the final desired concentration in your assay, it may be necessary to make an intermediate dilution of the stock solution in DMSO or complete cell culture medium. b. For example, to prepare a 1 mM intermediate solution from a 10 mM stock, dilute the stock solution 1:10.

  • Prepare the Final Working Solution: a. Serially dilute the stock or intermediate solution in complete cell culture medium to achieve the final desired concentrations for your experiment. b. It is crucial to add the this compound stock solution to the cell culture medium while vortexing or mixing to ensure rapid and even dispersion, which can help prevent precipitation. c. Ensure the final concentration of DMSO in the cell culture medium does not exceed the cytotoxic level for your cells (typically ≤0.5%).

  • Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO (or the solvent system used) to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of this compound from any effects of the solvent.

Visualizations

Pasbn_Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Precipitation Observed check_stock Check Stock Solution Clarity start->check_stock stock_ok Stock is Clear check_stock->stock_ok Yes stock_precipitate Precipitate in Stock check_stock->stock_precipitate No dilution_issue Precipitation upon Dilution in Medium stock_ok->dilution_issue reprepare_stock Reprepare Stock: - Use fresh, anhydrous DMSO - Vortex/Sonicate thoroughly stock_precipitate->reprepare_stock reprepare_stock->check_stock optimize_dilution Optimize Dilution Method: - Add stock to medium while vortexing - Pre-warm medium dilution_issue->optimize_dilution check_solvent_conc Check Final Solvent Concentration optimize_dilution->check_solvent_conc solvent_high > 0.5%? check_solvent_conc->solvent_high Yes solvent_ok ≤ 0.5% check_solvent_conc->solvent_ok No reduce_solvent Decrease Final Solvent Conc. (Increase Stock Conc.) solvent_high->reduce_solvent reduce_solvent->optimize_dilution advanced_methods Explore Advanced Solubilization Methods solvent_ok->advanced_methods cosolvent Use Co-solvents (e.g., PEG-400) advanced_methods->cosolvent surfactant Use Surfactants (e.g., Tween® 80) advanced_methods->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced_methods->cyclodextrin ph_modification pH Modification (if ionizable) advanced_methods->ph_modification end Successful Solubilization cosolvent->end surfactant->end cyclodextrin->end ph_modification->end

Caption: A flowchart for troubleshooting this compound solubility issues.

Pasbn_Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

References

Overcoming challenges in the synthesis of benzyl (2-formylphenyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzyl (B1604629) (2-formylphenyl) hydrogen phosphate (B84403). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for benzyl (2-formylphenyl) hydrogen phosphate?

A common and effective strategy involves a two-step process:

  • Dibenzylation: Phosphorylation of 2-hydroxybenzaldehyde (salicylaldehyde) using a dibenzyl phosphorylating agent to form the stable intermediate, dibenzyl (2-formylphenyl) phosphate.

  • Selective Monodebenzylation: Removal of one of the benzyl protecting groups to yield the target compound, benzyl (2-formylphenyl) hydrogen phosphate.

Q2: Why is a benzyl protecting group used?

Benzyl groups are widely used in phosphate chemistry because they can be selectively removed under relatively mild conditions, such as catalytic hydrogenation. This allows for the unmasking of the phosphate group at a late stage in a synthetic sequence, which is often crucial for the synthesis of complex molecules.

Q3: What are the main challenges in this synthesis?

The primary challenges include:

  • Side reactions involving the aldehyde group: The formyl group can be sensitive to certain reagents and reaction conditions.

  • Incomplete reaction: The phosphorylation of the phenolic hydroxyl group can be sluggish.

  • Over-debenzylation: During the deprotection step, both benzyl groups may be removed, leading to the formation of (2-formylphenyl) dihydrogen phosphate.

  • Purification difficulties: Separating the desired product from starting materials, byproducts, and the catalyst can be challenging.

  • Product stability: The final product may be susceptible to hydrolysis or degradation.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and petroleum ether or dichloromethane (B109758) and methanol. Staining with potassium permanganate (B83412) or iodine can help visualize the spots. For more detailed analysis, 31P NMR spectroscopy can be used to track the disappearance of the starting phosphorylating agent and the appearance of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzyl (2-formylphenyl) hydrogen phosphate.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Dibenzyl (2-formylphenyl) phosphate (Step 1) 1. Incomplete reaction. 2. Degradation of the phosphorylating agent. 3. Side reactions involving the aldehyde.1. Increase reaction time and/or temperature. Ensure the reaction is carried out under anhydrous conditions. 2. Use a freshly prepared or purified phosphorylating agent. 3. Use a mild, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to avoid addition to the aldehyde.
Formation of Multiple Products in Step 1 1. Presence of impurities in starting materials. 2. Competing side reactions.1. Purify salicylaldehyde (B1680747) and the phosphorylating agent before use. 2. Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction pathway.
Difficulties in Purifying the Dibenzylated Intermediate 1. Similar polarity of the product and byproducts.1. Use column chromatography with a shallow solvent gradient to improve separation. 2. Consider recrystallization from a suitable solvent system.
Low Yield of Benzyl (2-formylphenyl) hydrogen phosphate (Step 2) 1. Incomplete debenzylation. 2. Over-debenzylation to the dihydrogen phosphate.1. Increase the catalyst loading or hydrogen pressure. Ensure the catalyst is active. 2. Carefully monitor the reaction progress by TLC or 31P NMR and stop the reaction once the starting material is consumed. Use a selective debenzylating agent if hydrogenation is not effective.
Product Degradation During Workup or Purification 1. Hydrolysis of the phosphate ester. 2. Instability of the aldehyde group.1. Use neutral or slightly acidic conditions during workup and purification. Avoid strong acids or bases. 2. Perform purification steps at low temperatures.
Final Product is an Oil or Difficult to Solidify 1. Presence of residual solvent or impurities.1. Dry the product under high vacuum for an extended period. 2. Attempt to form a salt (e.g., with an amine) to induce crystallization.

Experimental Protocols

Step 1: Synthesis of Dibenzyl (2-formylphenyl) Phosphate

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • Dibenzyl chlorophosphonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DBU (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of dibenzyl chlorophosphonate (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford dibenzyl (2-formylphenyl) phosphate.

Step 2: Synthesis of Benzyl (2-formylphenyl) Hydrogen Phosphate

Materials:

  • Dibenzyl (2-formylphenyl) phosphate

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate or Methanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve dibenzyl (2-formylphenyl) phosphate (1.0 eq.) in ethyl acetate or methanol.

  • Add 10% Pd/C (10-20 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The product should be more polar than the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield benzyl (2-formylphenyl) hydrogen phosphate. Further purification may be achieved by recrystallization or precipitation if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dibenzylation cluster_step2 Step 2: Monodebenzylation salicylaldehyde 2-Hydroxybenzaldehyde reaction1 Phosphorylation salicylaldehyde->reaction1 phosphorylating_agent Dibenzyl Chlorophosphonate phosphorylating_agent->reaction1 dbu DBU (Base) dbu->reaction1 dcm Anhydrous DCM dcm->reaction1 intermediate Dibenzyl (2-formylphenyl) Phosphate reaction2 Hydrogenolysis intermediate->reaction2 reaction1->intermediate catalyst Pd/C catalyst->reaction2 hydrogen H2 hydrogen->reaction2 final_product Benzyl (2-formylphenyl) Hydrogen Phosphate reaction2->final_product Troubleshooting_Logic start Low Yield in Step 1? check_conditions Check Reaction Conditions (Anhydrous, Inert Atm.) start->check_conditions check_reagents Check Reagent Purity (Salicylaldehyde, Phosphorylating Agent) start->check_reagents optimize_base Optimize Base (e.g., use non-nucleophilic base) check_conditions->optimize_base increase_time_temp Increase Reaction Time/Temperature check_conditions->increase_time_temp

Technical Support Center: Optimizing Pasbn Concentration for Effective SH2 Domain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Pasbn Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a novel small molecule inhibitor of SH2 domains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For initial experiments, we recommend a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series from 10 nM to 100 µM is a suitable starting point. This range will help identify the effective concentration window for your specific cell line and experimental conditions.

Q2: How should I determine the optimal incubation time for this compound?

A2: The optimal incubation time is dependent on the specific SH2 domain being targeted and the downstream signaling events being measured. We recommend performing a time-course experiment. Treat your cells with a concentration of this compound known to be effective (e.g., the IC50 value determined from your dose-response curve) and measure the desired endpoint at several time points (e.g., 2, 6, 12, 24, and 48 hours).

Q3: What is the best way to dissolve and store this compound?

A3: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. We recommend aliquoting the stock solution into smaller volumes to minimize freeze-thaw cycles and storing it at -80°C, protected from light.

Q4: How does serum in the culture medium affect this compound's activity?

A4: Serum proteins can bind to small molecules like this compound, which may reduce the effective concentration of the compound available to the cells. If you observe a significant discrepancy between biochemical and cell-based assay results, serum protein binding may be a contributing factor. Consider performing experiments in reduced-serum or serum-free conditions, if appropriate for your cell line, to assess the impact of serum.

Q5: How can I confirm that the observed effects of this compound are due to on-target SH2 domain inhibition and not off-target effects?

A5: Confirming on-target activity is crucial. We recommend the following approaches:

  • Use a structurally unrelated inhibitor: If another known inhibitor targeting the same SH2 domain produces a similar phenotype, it strengthens the evidence for an on-target effect.

  • Perform a rescue experiment: If possible, overexpressing a this compound-resistant mutant of the target SH2 domain-containing protein should reverse the phenotype induced by the inhibitor.

  • Orthogonal assays: Use techniques like siRNA or shRNA to knock down the target protein. If the phenotype of the knockdown is similar to that of this compound treatment, it supports an on-target mechanism.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical Assays (e.g., Fluorescence Polarization)
Possible Cause Solution
Reagent Instability Prepare fresh dilutions of this compound and the fluorescently labeled probe for each experiment. Ensure proper storage of stock solutions.
Protein Aggregation Centrifuge the recombinant SH2 domain protein solution before use to remove any aggregates. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer.
Incorrect Assay Conditions Optimize the concentrations of the SH2 domain protein and the fluorescent probe. The protein concentration should ideally be close to the Kd of the probe.
High Variability in Readings Ensure proper mixing of reagents in the assay plate. Use non-binding surface plates to minimize adsorption of proteins and compounds.
Issue 2: No Observable Effect of this compound in Cell-Based Assays
Possible Cause Solution
Concentration Too Low Test a higher concentration range of this compound (e.g., up to 100 µM).
Poor Cell Permeability While this compound is designed for cell permeability, this can vary between cell lines. If suspected, consider using cellular thermal shift assays (CETSA) to confirm target engagement.
Compound Instability in Media This compound may be unstable in culture medium over long incubation times. Consider replenishing the medium with fresh this compound every 24 hours for longer experiments.
Resistant Cell Line Ensure your cell line expresses the target SH2 domain-containing protein and that the pathway is active. A downstream mutation in the signaling pathway may confer resistance.
Issue 3: High Background or Non-Specific Signal in Western Blots for Phospho-Proteins
Possible Cause Solution
Ineffective Blocking Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat milk, as milk contains phosphoproteins that can increase background.[1]
Phosphatase Activity Always use ice-cold lysis buffer and PBS supplemented with fresh phosphatase and protease inhibitors to prevent dephosphorylation during sample preparation.[1][2]
Antibody Issues Use a validated primary antibody specific for the phosphorylated target at the recommended dilution. Optimize antibody incubation time and temperature.
Contaminated Buffers Use Tris-Buffered Saline with Tween-20 (TBST) for wash steps instead of Phosphate-Buffered Saline (PBS), as phosphate (B84403) ions can interfere with phospho-specific antibody binding.[1]

Quantitative Data

The following tables summarize the inhibitory activity of representative small molecule inhibitors targeting various SH2 domains. This data is provided for comparative purposes to aid in experimental design.

Table 1: Inhibitory Activity against STAT3 SH2 Domain

Inhibitor Assay Type IC50 / Kd Reference
S3I-201EMSA86 ± 33 µM[3]
S3I-201.1066FP Assay23 µM (IC50)[4]
TTI-101 (C188-9)Cellular Assay (pSTAT3)25-120 nM (IC50)[5]
StatticDNA-binding ELISA1.27 ± 0.38 µM (IC50)[6]
S3I-1757FP Assay7.39 ± 0.95 µM (IC50)[6]

Table 2: Inhibitory Activity against Src SH2 Domain

Inhibitor Assay Type IC50 Reference
Compound 6Biochemical Assay8.6 µM[7]
Compound 7Biochemical Assay2.3 µM[7]

Table 3: Inhibitory Activity against Grb2 SH2 Domain

Inhibitor Assay Type IC50 / Ki Reference
Compound 18fBiochemical Assay6.7 µM (IC50)[8]
Compound 20fBiochemical Assay1.3 µM (IC50)[8]
Compound 7FP Assay140 nM (Ki)[9]
BC1Biochemical Assay350 nM (IC50)[10]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Domain Inhibition

This protocol describes a method to quantify the inhibition of the interaction between an SH2 domain and a fluorescently labeled phosphopeptide.

Materials:

  • Recombinant SH2 domain protein (e.g., STAT3, Src, Grb2)

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pY-peptide)

  • This compound and other test compounds

  • Assay Buffer (e.g., 100 mM Potassium Phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • DMSO

  • Black, non-binding 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the SH2 domain protein in Assay Buffer.

    • Prepare a 2X solution of the fluorescently labeled probe in Assay Buffer.

    • Prepare a serial dilution of this compound and control compounds in DMSO, and then dilute into Assay Buffer to create a 4X working solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X compound solution to the appropriate wells.

    • Add 5 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.

  • Reaction Initiation:

    • Add 10 µL of the 2X SH2 domain protein solution to all wells except the "probe only" controls.

    • Add 10 µL of Assay Buffer to the "probe only" wells.

    • Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.

    • Add 10 µL of the 2X fluorescent probe solution to all wells.

  • Measurement:

    • Incubate the plate for at least 1 hour at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • Normalize the data using "probe only" (100% inhibition) and "protein + probe + DMSO" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Phospho-Protein Levels

This protocol outlines the steps to measure the effect of this compound on the phosphorylation of a downstream target of an SH2 domain-containing protein.

Materials:

  • Cell line of interest

  • This compound

  • Growth factors or other stimuli (if required)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • If necessary, serum-starve the cells to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

    • If applicable, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Place the culture plates on ice and aspirate the media.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.

Visualizations

Signaling Pathways

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes via SH2 domain Nucleus Nucleus STAT3_dimer->Nucleus Translocates Target_Gene Target Gene Expression Nucleus->Target_Gene Regulates This compound This compound This compound->STAT3_dimer Inhibits Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pRTK p-RTK RTK->pRTK Ligand Binding & Autophosphorylation Src_inactive Src (inactive) pRTK->Src_inactive Recruits via SH2 domain Src_active Src (active) Src_inactive->Src_active Activates Downstream Downstream Effectors (e.g., FAK, STAT3) Src_active->Downstream Phosphorylates Cell_Response Cellular Response (Proliferation, Migration) Downstream->Cell_Response This compound This compound This compound->Src_inactive Inhibits Recruitment Grb2_Signaling_Pathway cluster_mapk MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) pRTK p-RTK RTK->pRTK Ligand Binding Grb2 Grb2 pRTK->Grb2 Binds via SH2 domain SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription This compound This compound This compound->Grb2 Inhibits Binding FP_Assay_Workflow Start Start Prepare Prepare Reagents (SH2, Probe, this compound) Start->Prepare Dispense Dispense this compound & Controls to Plate Prepare->Dispense Add_Protein Add SH2 Protein Dispense->Add_Protein Incubate1 Incubate 30 min Add_Protein->Incubate1 Add_Probe Add Fluorescent Probe Incubate1->Add_Probe Incubate2 Incubate ≥ 1 hour Add_Probe->Incubate2 Read Read Fluorescence Polarization Incubate2->Read Analyze Analyze Data (Calculate IC50) Read->Analyze Western_Blot_Workflow Start Start Treat Treat Cells with this compound Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe_pAb Incubate with Phospho-Antibody Block->Probe_pAb Probe_sAb Incubate with Secondary Antibody Probe_pAb->Probe_sAb Detect Detect Signal (ECL) Probe_sAb->Detect Strip_Reprobe Strip & Re-probe for Total Protein Detect->Strip_Reprobe Analyze Analyze Data Strip_Reprobe->Analyze

References

Technical Support Center: Troubleshooting Compound X Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with "Compound X" in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the reliability and success of your experiments.

General Troubleshooting Guide

Q1: My Compound X solution has become cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that Compound X may be coming out of solution. This can be due to several factors, including concentration, pH, temperature, or interactions with the buffer components.[1]

Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of Compound X does not exceed its solubility limit in the specific aqueous buffer you are using.

  • Check pH: The solubility of many compounds is pH-dependent.[2] Measure the pH of your solution and compare it to the optimal pH range for Compound X, if known.

  • Adjust Temperature: Some compounds are less soluble at lower temperatures.[1] Try warming the solution gently to see if the precipitate redissolves. Conversely, high temperatures can sometimes lead to aggregation.[1][3]

  • Buffer Optimization: The ionic strength and specific components of your buffer can influence solubility. Consider preparing the solution in different buffer systems to identify one that enhances stability.[1][4]

  • Use of Solubilizing Agents: For highly insoluble compounds, the addition of co-solvents (e.g., ethanol, propylene (B89431) glycol) or surfactants may be necessary to improve solubility.[[“]][[“]][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for Compound X instability in aqueous solutions?

A1: The most frequent causes of instability for compounds in aqueous solutions are aggregation and chemical degradation. Aggregation is the process where molecules clump together, often leading to precipitation.[1][9][10] Chemical degradation involves the alteration of the compound's covalent structure through processes like hydrolysis or oxidation.[11][12]

Q2: How does pH affect the stability of Compound X?

A2: The pH of an aqueous solution can significantly impact the stability of a compound by influencing its ionization state and susceptibility to chemical degradation.[12][13][14] For many compounds, there is a specific pH range where they exhibit maximum stability. For example, the degradation rate of gabapentin (B195806) is minimal at a pH of approximately 6.0.[14]

Q3: Can storage conditions impact the stability of my Compound X solution?

A3: Yes, storage conditions are critical. Factors such as temperature, exposure to light, and the type of storage container can all affect stability.[3] Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) can slow down degradation rates and reduce the risk of microbial growth.[3][15][16] However, freeze-thaw cycles can also be detrimental to the stability of some compounds, particularly proteins.[11]

Q4: I suspect my Compound X is degrading. How can I confirm this?

A4: To confirm degradation, you can perform a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact Compound X from its degradation products, allowing you to quantify the extent of degradation over time.

Q5: What are some common additives I can use to improve the stability of Compound X?

A5: Several types of excipients can be used to enhance stability:

  • Buffers: To maintain the optimal pH.[13] Common buffers include phosphate, citrate, and acetate.[13]

  • Antioxidants/Chelators: To prevent oxidative degradation.[13] Examples include ascorbic acid and EDTA.[13]

  • Surfactants: Nonionic surfactants like polysorbate 20 and 80 can help prevent surface adsorption and aggregation.[11]

  • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can be used to protect the compound during freezing and drying.

Data Presentation: Example pH-Solubility Profile

The following table illustrates how the solubility of a compound can vary with pH. This example uses data for the drug Pazopanib.[2]

pHTemperatureSolubility (µg/mL)
1.1Not Specified650
1.2Room Temp682.64
1.237 °C953.22
4.0Room Temp3.00
4.037 °C5.58
6.8Room Temp2.64
6.837 °C2.19

Experimental Protocols

Protocol 1: pH-Stability Profile Study

Objective: To determine the optimal pH for the stability of Compound X in an aqueous solution.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Dissolve Compound X in each buffer to a final concentration.

  • Store aliquots of each solution at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of intact Compound X in each aliquot using a validated stability-indicating HPLC method.

  • Plot the percentage of remaining Compound X against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways for Compound X and to establish a stability-indicating analytical method.

Methodology:

  • Expose solutions of Compound X to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 60°C for 24 hours.

    • Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using an appropriate analytical technique (e.g., HPLC with a photodiode array detector or mass spectrometer).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

  • The analytical method is considered stability-indicating if it can resolve the main peak of Compound X from all degradation product peaks.

Visualizations

TroubleshootingWorkflow start Instability Observed (Precipitation, Degradation) check_concentration Is Concentration > Solubility Limit? start->check_concentration adjust_concentration Decrease Concentration check_concentration->adjust_concentration Yes check_pH Is pH Optimal? check_concentration->check_pH No stable Solution Stabilized adjust_concentration->stable adjust_pH Optimize Buffer pH check_pH->adjust_pH No check_temp Is Temperature Appropriate? check_pH->check_temp Yes adjust_pH->stable adjust_temp Modify Storage Temperature check_temp->adjust_temp No additives Consider Stabilizing Excipients (e.g., Surfactants, Antioxidants) check_temp->additives Yes adjust_temp->stable reformulate Reformulate Solution additives->reformulate reformulate->stable

Caption: Troubleshooting workflow for addressing instability of Compound X.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Translocates & Induces cellular_response Cellular Response gene_expression->cellular_response compound_x Compound X (Ligand) compound_x->receptor Binds instability Instability (Aggregation/Degradation) compound_x->instability Leads to instability->receptor Prevents Binding

Caption: Hypothetical signaling pathway affected by Compound X instability.

References

Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pasbn" did not correspond to a known small molecule inhibitor in our search. This guide has been created to address the common challenges of off-target effects for a hypothetical small molecule inhibitor, which we will refer to as "iPasb." The principles and protocols described herein are broadly applicable to researchers working with kinase inhibitors and other targeted small molecules.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, validate, and mitigate the off-target effects of small molecule inhibitors during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule inhibitor, such as iPasb, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to a range of consequences, from misleading experimental results to cellular toxicity and adverse effects in a clinical setting.[1] Early identification and mitigation of off-target effects are crucial for the successful development of selective and safe therapeutics.[3]

Q2: How can I predict potential off-target effects of iPasb?

A2: Predicting off-target effects can be approached through computational and experimental methods. In silico approaches leverage the chemical structure of iPasb to screen against databases of known protein targets.[1][4] These methods, such as similarity-based and structure-based approaches, can provide a list of potential off-target interactions that can then be experimentally validated.[1]

Q3: What are the primary experimental strategies to identify off-target effects?

A3: A multi-pronged experimental approach is often necessary to comprehensively identify off-target effects. Key strategies include:

  • Proteome-wide profiling: Techniques like chemical proteomics and thermal shift assays (e.g., CETSA) can identify direct binding partners of iPasb across the entire proteome.

  • Kinase profiling: If iPasb is a kinase inhibitor, screening it against a large panel of kinases is essential to determine its selectivity.

  • Transcriptomic and Proteomic Analysis: Methods like RNA-seq and mass spectrometry-based proteomics can reveal changes in gene and protein expression that are not directly related to the intended target's signaling pathway.[5]

  • Phenotypic screening: Comparing the cellular phenotype induced by iPasb with that of other methods for inhibiting the target (e.g., siRNA, CRISPR) can help distinguish on-target from off-target effects.[2]

Q4: What are essential control experiments to differentiate on-target from off-target effects?

A4: Robust control experiments are critical for validating that the observed phenotype is a direct result of inhibiting the intended target. Essential controls include:

  • Structurally related inactive control: A molecule that is structurally similar to iPasb but does not inhibit the primary target. This control helps to rule out effects caused by the chemical scaffold itself.

  • Rescue experiments: If the phenotype is on-target, it should be reversible by expressing a form of the target that is resistant to iPasb inhibition.

  • Orthogonal methods: Use a different method to inhibit the target, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout.[6] If the phenotype is the same, it is more likely to be an on-target effect.

Troubleshooting Guides

Problem 1: My experimental results with iPasb are inconsistent.

Possible Cause Troubleshooting Step
Cellular context dependency Different cell lines may have varying expression levels of on- and off-targets. Confirm the expression of your primary target and potential off-targets in the cell lines being used.
Inhibitor instability Ensure the stability of iPasb in your experimental media and conditions over the time course of the experiment.
Off-target effects At higher concentrations, off-target effects may become more pronounced and lead to variable results. Perform dose-response experiments to determine the optimal concentration for on-target activity with minimal off-target engagement.

Problem 2: I observe a phenotype that is not consistent with the known function of the target.

Possible Cause Troubleshooting Step
Novel on-target function The target may have unknown functions in your specific cellular context.
Dominant off-target effect An off-target interaction may be causing the observed phenotype.
Experimental artifact Rule out any issues with the experimental setup, reagents, or measurement techniques.
Solution: Perform a rescue experiment and use an orthogonal method (e.g., siRNA) to inhibit the target. If the phenotype persists only with iPasb, it is likely due to an off-target effect.

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile for iPasb

KinaseIC50 (nM)Fold Selectivity vs. Target X
Target X (On-Target) 10 1
Kinase A (Off-Target)15015
Kinase B (Off-Target)80080
Kinase C (Off-Target)>10,000>1000

This table illustrates how to present kinase profiling data, showing the potency of iPasb against its intended target and several off-targets.

Table 2: On-Target vs. Off-Target Cellular Potency

AssayCell LineEC50 (nM)
On-Target: p-Substrate Y Inhibition HEK293 50
Off-Target: Apoptosis InductionJurkat2,500

This table compares the concentration of iPasb required for on-target pathway modulation versus an off-target cellular effect.

Key Experimental Protocols

1. Kinase Profiling Assay

  • Objective: To determine the selectivity of iPasb by screening it against a panel of kinases.

  • Methodology:

    • A panel of purified, active kinases is assembled.

    • iPasb is serially diluted and incubated with each kinase in the presence of its substrate and ATP.

    • The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.

    • IC50 values are calculated for each kinase to determine the potency of inhibition.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify the direct binding targets of iPasb in a cellular context.

  • Methodology:

    • Cells are treated with either iPasb or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.

    • The remaining soluble proteins at each temperature are collected and analyzed by Western blotting for specific targets or by mass spectrometry for proteome-wide analysis.

    • Binding of iPasb to a protein stabilizes it, resulting in a higher melting temperature compared to the vehicle control.

3. RNA-seq for Off-Target Gene Expression Analysis

  • Objective: To identify global changes in gene expression induced by iPasb that are independent of the on-target pathway.

  • Methodology:

    • Treat cells with iPasb, an inactive control, and a positive control for on-target inhibition (e.g., siRNA against the target).

    • Isolate total RNA from all treatment groups.

    • Prepare sequencing libraries and perform high-throughput sequencing.

    • Analyze the sequencing data to identify differentially expressed genes.

    • Compare the gene expression signature of iPasb to the on-target inhibition signature to identify off-target gene regulation.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway iPasb iPasb TargetX Target X iPasb->TargetX Inhibits KinaseB Kinase B iPasb->KinaseB Inhibits SubstrateY Substrate Y TargetX->SubstrateY Phosphorylates PhenotypeA Phenotype A SubstrateY->PhenotypeA Leads to SubstrateZ Substrate Z KinaseB->SubstrateZ Phosphorylates PhenotypeB Phenotype B (Toxicity) SubstrateZ->PhenotypeB Leads to

Caption: On-target vs. off-target signaling pathways of iPasb.

G start Start: Observe Phenotype with iPasb inactive_control Test Inactive Control start->inactive_control orthogonal Use Orthogonal Method (siRNA) inactive_control->orthogonal Phenotype absent offtarget Conclusion: Off-Target Effect inactive_control->offtarget Phenotype present rescue Perform Rescue Experiment orthogonal->rescue Phenotype reproduced orthogonal->offtarget Phenotype not reproduced ontarget Conclusion: On-Target Effect rescue->ontarget Phenotype rescued rescue->offtarget Phenotype not rescued

Caption: Experimental workflow for validating on-target effects.

G A Does the inactive control show the phenotype? B Does an orthogonal method reproduce the phenotype? A->B No E Likely Off-Target A->E Yes C Does a rescue experiment reverse the phenotype? B->C Yes B->E No D Likely On-Target C->D Yes F Inconclusive / Complex C->F No

Caption: Logical diagram for interpreting experimental outcomes.

References

Technical Support Center: Refining Crystallographic Conditions for Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallographic conditions for protein complexes. The content is designed to address specific issues encountered during experiments, with a focus on protein-protein and protein-nucleic acid complexes, using the Poly(A)-binding protein nuclear 1 (PABPN1) as a relevant example where applicable.

Troubleshooting Guides in Q&A Format

Protein Purity and Stability

Q1: My protein sample shows multiple bands on an SDS-PAGE gel after purification. Can I still proceed with crystallization trials?

A1: It is highly recommended to start with a protein sample that is >95% pure.[1] The presence of contaminants can interfere with crystal lattice formation, leading to poor quality crystals or no crystals at all. Consider optimizing your purification protocol, which may involve additional chromatography steps.[1]

Q2: My protein complex is unstable and precipitates over time at room temperature. What can I do to improve its stability?

A2: Protein instability is a common challenge. Several strategies can be employed to enhance stability:

  • Buffer Optimization: Screen a range of pH values to find the optimal pH for your protein's stability.[2] The buffer should be chosen to maintain a pH where the protein is most stable and soluble.

  • Additives: The addition of stabilizing agents such as glycerol (B35011) (5-20%), sugars (e.g., sucrose, trehalose), or specific salts can prevent aggregation and improve stability.[2] For proteins with disulfide bonds, including reducing agents like DTT or TCEP is crucial.

  • Temperature Control: If your protein is unstable at room temperature, perform all purification and crystallization setup steps at 4°C to minimize degradation.[3]

  • Ligand/Cofactor Addition: For some proteins, the presence of a binding partner (ligand, cofactor, or another protein subunit) is essential for stability.[4][5]

Crystallization Screening and Optimization

Q3: I have screened hundreds of conditions and only see amorphous precipitate in my drops. What are the likely causes and how can I troubleshoot this?

A3: Amorphous precipitation is a common outcome in initial crystallization screens and usually indicates that the supersaturation level is too high, causing the protein to crash out of solution too quickly.[2] Here are some steps to address this:

  • Lower Protein Concentration: A high protein concentration is a frequent cause of precipitation.[2] Try reducing the protein concentration in your crystallization trials.

  • Vary Precipitant Concentration: Dilute the precipitant concentration in your optimization screen. This will slow down the equilibration process and may favor crystal growth over precipitation.

  • Change Precipitant Type: Some precipitants are harsher than others. If you are using high concentrations of salts, consider switching to a polyethylene (B3416737) glycol (PEG)-based condition, as protein-protein complexes often crystallize more readily in PEGs.

  • Additive Screens: Utilize additive screens to find small molecules that can increase the solubility of your protein and prevent precipitation.

Q4: My crystallization drops are consistently clear, with no precipitate or crystals. What does this indicate and what should I try next?

A4: Clear drops typically signify that the protein concentration is too low to reach the supersaturation level required for nucleation and crystal growth.[2] Consider the following adjustments:

  • Increase Protein Concentration: This is the most direct way to promote crystallization. The optimal concentration is protein-dependent and may require empirical determination, but concentrations of 5 to 10 mg/ml are a good starting point for many proteins.[2]

  • Increase Precipitant Concentration: A higher precipitant concentration will drive the system towards supersaturation more effectively.

  • Change Crystallization Method: If vapor diffusion is not yielding results, consider trying other methods like microbatch or free interface diffusion, which have different equilibration dynamics.[6]

Q5: I am getting a shower of microcrystals, but they are too small for X-ray diffraction. How can I grow larger, single crystals?

A5: A shower of microcrystals indicates that nucleation is occurring too rapidly. The goal is to reduce the number of nucleation events to allow for the growth of fewer, larger crystals.

  • Refine Precipitant and Protein Concentrations: Fine-tuning the concentrations of both the protein and the precipitant is crucial. A slight decrease in either can slow down nucleation.

  • Seeding: Micro-seeding or streak-seeding can be a powerful technique. A few microcrystals from a previous experiment are introduced into a new drop equilibrated at a lower supersaturation level, promoting growth over new nucleation.

  • Vary the Temperature: Changing the incubation temperature can affect the rate of nucleation and crystal growth. Lowering the temperature often slows down the process, which can lead to larger crystals.

  • Additives: Certain additives, such as glycerol or detergents, can sometimes suppress excessive nucleation.[7]

Frequently Asked Questions (FAQs)

What is the ideal purity for a protein sample for crystallization?

For successful crystallization, the protein sample should be as pure and homogeneous as possible, ideally >95% pure as assessed by SDS-PAGE and monodisperse by dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[1] Impurities can inhibit the formation of a well-ordered crystal lattice.[1]

What are the most common precipitants used for protein complex crystallization?

Polyethylene glycols (PEGs) of various molecular weights are the most common precipitants for protein-protein complexes.[8] High-salt conditions, such as those using ammonium (B1175870) sulfate, are less frequently successful for complexes as they can sometimes disrupt protein-protein interactions.

Should I use co-crystallization or soaking to obtain my protein-ligand complex structure?

The choice between co-crystallization and soaking depends on several factors.

  • Co-crystallization , where the protein and ligand are mixed before setting up crystallization trials, is often preferred when the ligand induces a significant conformational change in the protein or when the ligand has low solubility.[4][5]

  • Soaking , where the ligand is introduced into a solution containing pre-grown apo-protein crystals, is a simpler and faster method.[4] It is suitable when the ligand can access the binding site within the crystal lattice without disrupting the crystal packing.[4][5]

How can I improve the diffraction quality of my crystals?

If your crystals diffract poorly, several post-crystallization optimization techniques can be attempted:

  • Dehydration: Controlled dehydration of the crystal can sometimes improve the internal order and thus the diffraction resolution.

  • Annealing: Briefly warming the cryo-cooled crystal can sometimes relieve lattice strain and improve diffraction.

  • Crystal Soaking: Soaking the crystals in a solution containing a stabilizing agent or a ligand can sometimes fill solvent channels and improve crystal packing.[1]

Quantitative Data Summary

Table 1: Common Precipitant Concentration Ranges for Initial Screening

Precipitant TypeTypical Concentration RangeNotes
Polyethylene Glycol (PEG) 40008 - 20% (w/v)Often a good starting point for a wide range of proteins.
Polyethylene Glycol (PEG) 80005 - 15% (w/v)Effective for larger proteins and complexes.
Ammonium Sulfate1.0 - 2.5 MHigh ionic strength, can sometimes disrupt protein-protein interactions.
Sodium Chloride0.5 - 3.0 MOften used in combination with other precipitants.

Table 2: Common Additives and Their Working Concentrations

AdditiveTypical ConcentrationPurpose
Glycerol5 - 20% (v/v)Stabilizer, cryoprotectant, can reduce nucleation.[7]
Dithiothreitol (DTT)1 - 5 mMReducing agent, prevents oxidation of cysteine residues.
β-mercaptoethanol1 - 10 mMReducing agent.
Magnesium Chloride10 - 100 mMDivalent cation, can be essential for some protein folds and interactions.
Non-detergent sulfobetaines (NDSBs)50 - 200 mMCan improve protein solubility and stability.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion Crystallization

This is one of the most common methods for protein crystallization.

Materials:

  • Purified and concentrated protein complex solution (e.g., 5-10 mg/mL).

  • Crystallization screen solutions (reservoir solutions).

  • 24-well or 96-well crystallization plates.

  • Siliconized glass cover slips.

  • Pipettes and tips.

  • Sealing grease or tape.

Methodology:

  • Apply a thin, even layer of sealing grease to the rim of each well of the crystallization plate.

  • Pipette 500 µL of the reservoir solution into the bottom of a well.

  • On a clean cover slip, pipette a 1 µL drop of your protein solution.

  • Add 1 µL of the corresponding reservoir solution to the protein drop. Avoid touching the protein drop with the pipette tip that has been in the reservoir solution.

  • Gently invert the cover slip and place it over the well, ensuring a good seal with the grease.

  • Repeat for all conditions in your screen.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.

Protocol 2: Micro-seeding for Crystal Optimization

This technique is used to obtain larger, more uniform crystals from conditions that initially produced microcrystals.

Materials:

  • A drop containing microcrystals of your protein complex.

  • Seed bead or a cat whisker.

  • Freshly prepared crystallization drops equilibrated to a lower supersaturation level than the one that produced the microcrystals.

Methodology:

  • Prepare a "seed stock" by transferring a small number of microcrystals into a 10 µL drop of stabilizing solution (usually the reservoir solution from the original hit).

  • Briefly vortex the seed stock to break up the crystal clumps.

  • Dip the tip of a seed bead or cat whisker into the seed stock.

  • Gently streak the seeding tool through a freshly prepared crystallization drop.

  • Incubate and monitor for the growth of larger, single crystals.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_refine Refinement & Analysis A Gene Cloning & Expression B Protein Purification (>95% Purity) A->B C Complex Formation B->C D Initial Crystallization Screening (e.g., Vapor Diffusion) C->D E Hit Identification D->E F Optimization of Conditions (Precipitant, pH, Additives) E->F G Crystal Harvesting & Cryo-protection F->G H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I

Caption: A generalized experimental workflow for protein complex crystallography.

Troubleshooting_Decision_Tree Start Initial Screening Result Precipitate Amorphous Precipitate Start->Precipitate Observation Clear Clear Drops Start->Clear Observation Microcrystals Microcrystals Start->Microcrystals Observation P1 Decrease Protein Conc. Precipitate->P1 Action P2 Decrease Precipitant Conc. Precipitate->P2 Action P3 Change Precipitant Precipitate->P3 Action C1 Increase Protein Conc. Clear->C1 Action C2 Increase Precipitant Conc. Clear->C2 Action C3 Change Crystallization Method Clear->C3 Action M1 Fine-tune Concentrations Microcrystals->M1 Action M2 Perform Seeding Microcrystals->M2 Action M3 Vary Temperature Microcrystals->M3 Action

References

Technical Support Center: Enhancing Pasbn Derivative Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the binding affinity of Pasbn derivatives. As "this compound" does not correspond to a widely recognized molecular class in the current scientific literature, this guide addresses general strategies and common challenges applicable to the optimization of small-molecule derivatives.

Frequently Asked Questions (FAQs)

Q1: My initial this compound derivative shows low binding affinity. What are the primary strategic approaches to enhance it?

When initial derivatives exhibit low binding affinity, a systematic approach involving structural modification and biophysical characterization is necessary. The primary strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on the core scaffold of your derivative and measure the corresponding changes in binding affinity. This helps to identify which parts of the molecule are crucial for interaction with the target. For example, SAR studies on psoralen (B192213) and stilbene (B7821643) derivatives have been used to guide the design of new compounds with improved biological activities.[1][2]

  • Conformational Locking: Introduce chemical modifications that reduce the conformational flexibility of the derivative. A more rigid molecule may have a lower entropic penalty upon binding, leading to higher affinity.

  • Introduction of Hydrophobic or H-Bonding Moieties: If the target's binding pocket has hydrophobic or polar regions, adding corresponding functional groups to your derivative can enhance binding through increased non-covalent interactions.[3][4]

  • Peptide/Aptamer Conjugation: For some applications, conjugating the derivative to a short peptide or nucleic acid aptamer that also binds the target can significantly increase overall binding affinity and specificity.[5] This bi-ligand approach can be explored through screening combinatorial libraries.[5]

  • Multivalent Constructs: Connecting multiple derivative molecules that recognize distinct sites on the target can lead to a substantial increase in binding affinity, a concept known as avidity.[4]

Q2: How can I effectively use Structure-Activity Relationship (SAR) data to guide the design of my next generation of derivatives?

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a compound to its biological activity.[1][2][6][7]

  • Identify the Core Scaffold: Begin with the fundamental structure of your lead compound.

  • Systematic Modification: Create a library of new derivatives by modifying a single position at a time. For example, if you have a phenyl ring, you can introduce different substituents (e.g., halogens, alkyl groups, hydroxyl groups) at various positions (ortho, meta, para).

  • Quantitative Binding Assays: Test each new derivative in a reliable binding assay (see Table 1) to determine its binding affinity (e.g., Kd, IC50).

  • Analyze the Data: Correlate the structural changes with the observed binding affinities. For instance, you might find that adding an electron-withdrawing group at the para position consistently increases affinity. This provides a design rationale for future modifications.

  • Iterate: Use the insights gained to design and synthesize the next round of derivatives, combining beneficial modifications to further enhance affinity.

Below is a logical workflow for applying SAR to enhance binding affinity.

SAR_Workflow A Initial Hit Compound (Low Affinity) B Synthesize Analog Library (Systematic Modifications) A->B C Screen Analogs for Binding Affinity (e.g., SPR) B->C D Analyze Structure-Activity Relationships (SAR) C->D E Identify Key Moieties for Binding D->E J Refine SAR Model D->J F Design New Derivatives Based on SAR Data E->F G Synthesize Optimized Derivatives F->G H Test Optimized Derivatives G->H H->D Iterate I High Affinity Lead Compound H->I Success

Caption: A workflow for Structure-Activity Relationship (SAR) based optimization.

Q3: What are the most common off-target effects observed with small molecule derivatives and how can I mitigate them?

Off-target effects occur when a molecule binds to unintended biological targets, which can lead to toxicity or misleading experimental results.[8][9][10][11]

  • Common Off-Targets: For many heterocyclic compounds, common off-targets include G-protein coupled receptors (GPCRs) like serotonergic, adrenergic, and dopaminergic receptors, as well as ion channels such as the hERG channel.[8]

  • Prediction and Detection:

    • In Silico Screening: Use computational tools to predict potential off-target interactions based on structural similarity to known promiscuous compounds.[8]

    • Broad Off-Target Panels: Screen your derivative against a commercially available panel of common off-targets to get an experimental overview of its selectivity.[8]

  • Mitigation Strategies:

    • Structural Modification: The primary strategy is to alter the derivative's structure to reduce its affinity for the off-target while maintaining or improving affinity for the intended target.[8] For example, replacing a phenyl ring with a saturated ring can reduce non-specific pi-stacking interactions.[8]

    • Improve Selectivity: Use SAR data to identify and modify the parts of your molecule that contribute to off-target binding. Often, minor changes can significantly improve the selectivity profile.

Troubleshooting Guide

Q1: My this compound derivative has poor aqueous solubility, which is interfering with my binding assays. What are some potential solutions?

Poor solubility is a common problem in drug development. Here are several approaches to address it:

  • Chemical Modification: Introduce polar functional groups (e.g., hydroxyls, amines, carboxylates) to the derivative's scaffold, provided they do not disrupt binding to the primary target.

  • Formulation Strategies:

    • Use co-solvents such as DMSO or ethanol, but be sure to include appropriate vehicle controls in your experiments as high concentrations can affect protein stability and binding.

    • Incorporate solubility-enhancing excipients like cyclodextrins.

  • Salt Formation: If your derivative has an ionizable group, forming a salt can dramatically improve aqueous solubility.

  • Prodrug Approach: Design a more soluble prodrug that is converted to the active derivative in the assay environment or in vivo.

Q2: I am observing a high level of non-specific binding in my experiments. How can I troubleshoot this?

High non-specific binding can obscure the true binding signal. Here are steps to reduce it:

  • Blocking Agents: Add blocking agents to your assay buffer. Common choices include Bovine Serum Albumin (BSA) or casein to block non-specific protein-binding sites, and sheared salmon sperm DNA for interactions involving nucleic acids.

  • Detergents: Include a mild non-ionic detergent (e.g., Tween-20, Triton X-100) in your buffers to disrupt weak, non-specific hydrophobic interactions.

  • Optimize Salt Concentration: Increase the ionic strength of your buffers (e.g., by increasing NaCl concentration) to weaken non-specific electrostatic interactions.

  • Assay-Specific Controls: Always include a negative control, such as an inactive derivative or an empty vector control, to quantify the level of non-specific binding.

Q3: I have successfully improved the binding affinity, but now the derivative shows cellular toxicity. What could be the cause and how do I address it?

Increased affinity can sometimes be linked to toxicity through on-target or off-target mechanisms.

  • On-Target Toxicity: The derivative might be so potent that it over-inhibits or over-stimulates the intended pathway. In this case, you may need to aim for a moderate affinity rather than the highest possible.

  • Off-Target Toxicity: The modifications that improved affinity for the primary target may have inadvertently increased affinity for a toxic off-target (e.g., hERG channel).[8] A broad off-target screening panel is essential to identify such liabilities.[8]

  • Metabolite Toxicity: The derivative itself may not be toxic, but its metabolic byproducts could be. Perform metabolic stability assays to investigate this possibility.

The diagram below illustrates the relationship between affinity enhancement and potential downstream issues.

Affinity_Issues cluster_0 Optimization Goal cluster_1 Potential Problems A Enhance Binding Affinity B Poor Selectivity (Off-Target Effects) A->B can lead to D Cellular Toxicity A->D can lead to B->D can cause C Poor Solubility C->A can hinder

Caption: Relationship between affinity optimization and common challenges.

Data Presentation

Table 1: Comparison of Common Assays for Measuring Binding Affinity

Assay TechniquePrincipleTypical Kd RangeThroughputKey AdvantagesCommon Issues
Surface Plasmon Resonance (SPR) Immobilize target, flow derivative over surface, measure change in refractive index upon binding.[5]100 µM to 10 pMMediumReal-time kinetics (kon, koff), label-free.Protein immobilization can affect activity; mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measure heat changes upon titration of derivative into a solution of the target.100 µM to 10 nMLowProvides full thermodynamic profile (ΔH, ΔS), label-free, solution-based.Requires large amounts of pure protein; low throughput.
Fluorescence Polarization (FP) Measure the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.100 µM to 1 nMHighSolution-based, high throughput, sensitive.Requires fluorescent labeling; potential for assay interference.
Microscale Thermophoresis (MST) Measure the movement of molecules in a microscopic temperature gradient, which changes upon binding.100 µM to 1 nMMediumLow sample consumption, solution-based, wide range of targets.Requires fluorescent labeling or intrinsic tryptophan fluorescence.
Pull-Down Assay Immobilized "bait" (e.g., tagged protein) is used to capture interacting "prey" (derivative) from a solution.[5]Qualitative/Semi-QuantitativeLowGood for validation of interaction.Primarily qualitative; prone to non-specific binding.

Experimental Protocols

Protocol 1: General Method for Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for determining the binding affinity and kinetics of a this compound derivative to its target protein.

  • Immobilization of Target Protein:

    • Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC/NHS.

    • Inject the purified target protein over the surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without the protein.

  • Binding Analysis:

    • Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., HBS-EP+). Ensure the highest concentration is at least 10-fold above the expected Kd.

    • Inject the derivative solutions over the target and reference flow cells at a constant flow rate, starting with the lowest concentration.

    • Include a dissociation phase where only running buffer is injected to monitor the dissociation of the derivative.

    • Between each concentration, regenerate the chip surface with a mild regeneration solution (if necessary) to remove all bound derivative.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow A Prepare Sensor Chip and Buffers B Immobilize Target Protein on Sensor Surface A->B C Prepare Derivative Dilution Series B->C D Inject Derivative over Target and Reference Cells C->D E Monitor Association and Dissociation Phases D->E F Regenerate Chip Surface E->F G Repeat for all Concentrations F->G G->D Next Conc. H Data Processing and Curve Fitting G->H All Done I Determine kon, koff, Kd H->I

Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) assay.

References

Mitigating cytotoxicity of benzyl (2-formylphenyl) hydrogen phosphate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Getting Started: Initial Assessment of Cytotoxicity

When initial screening suggests a compound like benzyl (B1604629) (2-formylphenyl) hydrogen phosphate (B84403) is cytotoxic, the first step is to systematically confirm and characterize this effect. This involves ruling out experimental artifacts and establishing a baseline for further investigation.

A recommended initial workflow is to perform a dose-response and time-course experiment to determine the concentration and duration at which the cytotoxic effects are observed. This will provide the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxicity.[1][2]

Troubleshooting Guide

This section addresses common issues that can arise during in vitro cytotoxicity assays, providing potential causes and solutions.[3]

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or bubbles in the wells.[3][4]Ensure a homogenous cell suspension before seeding. To mitigate edge effects, fill the outer wells with sterile PBS or medium without cells and do not use them for data.[3] Check for and remove any bubbles with a sterile pipette tip.[4]
Poor reproducibility between experiments Inconsistent cell health or passage number, variability in reagent preparation, or inconsistent incubation times.[3][5]Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Prepare fresh reagents for each experiment and standardize all incubation times.[3]
Low absorbance readings in MTT assay Insufficient cell number, short incubation time with MTT reagent, or incomplete solubilization of formazan (B1609692) crystals.[3][6][7]Optimize cell seeding density through titration.[3] Increase the MTT incubation time (typically 1-4 hours).[3] Ensure complete dissolution of formazan crystals by using an appropriate solvent and thorough mixing.
High background signal Microbial contamination of the culture or interference from components in the culture medium like phenol (B47542) red or serum.[3]Visually inspect cultures for contamination. Use phenol red-free medium and consider a serum-free medium during the assay incubation to reduce interference.[3]
Compound precipitation in culture medium The compound's final concentration exceeds its solubility in the aqueous medium.[8]Determine the compound's solubility limit in the culture medium. Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and use serial dilutions. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[1][3][8]

Strategies for Mitigating Cytotoxicity

Once the cytotoxicity of benzyl (2-formylphenyl) hydrogen phosphate is confirmed and characterized, several strategies can be employed to mitigate these effects.

Formulation and Delivery
  • Solubility Enhancement: For hydrophobic compounds, precipitation in aqueous culture media is a common issue that can lead to inconsistent results.[8] Using solubility enhancers like cyclodextrins or ensuring the final solvent concentration is optimized can help maintain the compound in solution.

  • Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is suspected to involve oxidative stress, co-treatment with antioxidants like N-acetylcysteine could be explored.[9]

Experimental Condition Optimization
  • Concentration and Exposure Time: Reducing the concentration of the compound or the duration of exposure can often lessen cytotoxic effects. A detailed dose-response and time-course study is crucial to find a therapeutic window where the desired biological activity is retained with minimal cytotoxicity.[10]

  • Cell Density: In some cases, a lower cell density can make cells more susceptible to toxic effects. Optimizing the cell seeding density may help mitigate cytotoxicity.[11]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][13]

  • Compound Treatment: Treat cells with serial dilutions of benzyl (2-formylphenyl) hydrogen phosphate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[13]

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

LDH Assay for Cytotoxicity

The LDH assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[13]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][13]

Data Presentation

The results from the cytotoxicity assays can be presented in a table to determine the IC50 value.

Benzyl (2-formylphenyl) hydrogen phosphate Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.5
192.3 ± 4.88.1 ± 3.1
1065.7 ± 6.133.9 ± 5.4
5048.9 ± 5.551.2 ± 4.9
10021.4 ± 3.978.6 ± 6.2
2005.8 ± 2.194.5 ± 3.7
Note: Data are representative and should be replaced with experimental results.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Initial Assessment cluster_1 Troubleshooting cluster_2 Mitigation Strategies cluster_3 Confirmation A Observe Cytotoxicity B Dose-Response & Time-Course Studies A->B C Determine IC50 B->C D Check for Artifacts (e.g., precipitation) C->D E Optimize Assay Conditions D->E F Modify Formulation E->F G Co-administer Cytoprotective Agents F->G H Refine Dosing Regimen G->H I Re-evaluate Cytotoxicity H->I J Assess Impact on Efficacy I->J

Caption: General experimental workflow for assessing and mitigating compound cytotoxicity.

Hypothetical Signaling Pathway for Aryl Phosphate-Induced Cytotoxicity

G Compound Benzyl (2-formylphenyl) hydrogen phosphate ROS Reactive Oxygen Species (ROS) Compound->ROS ER_Stress ER Stress Compound->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase UPR Unfolded Protein Response (UPR) ER_Stress->UPR MAPK MAPK Pathway (JNK, p38) UPR->MAPK MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway illustrating potential mechanisms of aryl phosphate-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between a cytotoxic and a cytostatic effect? A: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[11][14] To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using Trypan Blue exclusion) and total cell number. A cytotoxic compound will decrease the percentage of viable cells, while a cytostatic compound will cause the total cell number to plateau while the percentage of viable cells remains high.[11]

Q2: What are the common mechanisms of drug-induced cytotoxicity? A: Common mechanisms include the production of reactive metabolites that can damage cellular components, inhibition of essential enzymes, disruption of cellular signaling pathways, and induction of oxidative stress or mitochondrial dysfunction.[9][15][16]

Q3: Why are my cytotoxicity results different between MTT and LDH assays? A: Discrepancies between different cytotoxicity assays are common because they measure different cellular endpoints.[11] The MTT assay measures metabolic activity, which can be affected without leading to cell death, while the LDH assay measures the loss of membrane integrity, which is a marker of late-stage cytotoxicity or necrosis.[11][13] It is often recommended to use multiple assays to get a more complete picture of a compound's cytotoxic profile.[11]

Q4: What is the purpose of a vehicle control? A: A vehicle control consists of the solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration used in the experimental wells, but without the compound itself.[1] This is crucial to ensure that any observed cytotoxicity is due to the compound and not the solvent.[3]

Q5: At what passage number should I use my cells for these assays? A: It is important to use cells from a consistent and relatively low passage number.[3] High passage numbers can lead to phenotypic and genotypic drift, which can alter their response to cytotoxic agents and lead to poor reproducibility.[17] It is good practice to establish a cell bank of low-passage cells and thaw new vials periodically.

References

Pasbn assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ligand-Binding Assays

Disclaimer: The term "Pasbn assay" did not correspond to a specifically identifiable, standardized assay in the provided search results. Therefore, this technical support center has been developed to address variability and reproducibility issues in a broadly applicable and relevant assay type for researchers, scientists, and drug development professionals: Ligand-Binding Assays (LBAs) . The principles and troubleshooting guides provided here are applicable to many specific LBA formats, such as ELISA.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in ligand-binding assays?

A1: Variability in ligand-binding assays can stem from multiple sources, which can be broadly categorized as pre-analytical, analytical, and post-analytical.[1] Key factors include the quality and handling of reagents, environmental conditions, procedural inconsistencies, and the instrumentation used.[2][3] Specifically, issues with pipetting accuracy, incubation times and temperatures, and improper washing techniques are frequent culprits.[3][4] The choice of liquid handling tools can also have a significant impact on data quality and variability.[5]

Q2: How can I improve the reproducibility of my ligand-binding assay?

A2: Improving reproducibility requires standardization and optimization at several steps. Adhering to standardized protocols, ensuring all personnel are properly trained, and using high-quality, consistent reagents are crucial.[2] Minimizing freeze-thaw cycles of reagents by preparing aliquots can also enhance consistency.[3] It's also important to control environmental factors like temperature and humidity, as these can affect assay performance. For cell-based assays, factors like cell passage number and confluency must be carefully controlled.[6]

Q3: What is the importance of a standard curve and how can I troubleshoot issues with it?

A3: A standard curve is essential for quantifying the analyte of interest in your samples. Issues with the standard curve, such as poor linearity or low signal, can invalidate the entire assay. Common causes for poor standard curves include improper reconstitution or dilution of the standard, degradation of the standard, and pipetting errors.[4] To troubleshoot, ensure you are using a freshly prepared standard, have calibrated your pipettes, and are following the dilution series in the protocol precisely.[4][7]

Q4: Can the sample matrix affect my assay results?

A4: Yes, the sample matrix (e.g., plasma, serum, cell culture media) can contain substances that interfere with the assay, leading to inaccurate results. This is known as the "matrix effect." It is important to prepare your standards and blanks in a matrix that is as similar as possible to your samples to account for these effects. If interference is suspected, you may need to dilute your sample or use other sample preparation techniques to remove the interfering substances.[7]

Troubleshooting Guides

Issue 1: High Background Signal

Q: My blank and negative control wells show high absorbance values, obscuring the results for my samples. What could be the cause and how can I fix it?

A: High background signal is a common issue that can be caused by several factors:

  • Insufficient Washing: Inadequate washing can leave behind unbound antibodies or detection reagents, leading to a high background.

    • Solution: Increase the number of wash cycles or the volume of wash buffer. Ensure that you are completely aspirating the wells between washes.[3][4]

  • Non-Specific Binding: The capture or detection antibodies may be binding non-specifically to the plate surface.

    • Solution: Optimize the concentration of your blocking buffer (e.g., BSA or casein) and ensure it is compatible with your assay. You can also try increasing the incubation time with the blocking buffer.[2][3]

  • Reagent Contamination: Buffers or reagents may be contaminated.

    • Solution: Prepare fresh buffers and reagents for each assay.[3]

  • High Incubation Temperature: Higher than recommended incubation temperatures can increase non-specific binding.

    • Solution: Ensure your incubator is calibrated and incubate the plate at the temperature specified in the protocol.[4]

Issue 2: Low or No Signal

Q: I am not seeing a signal in my positive control or samples, or the signal is very weak. What are the possible reasons for this?

A: A lack of signal can be frustrating, but it is often due to a procedural error or a problem with one of the reagents:

  • Omission of a Reagent: Forgetting to add a key reagent, such as the primary or secondary antibody, is a common mistake.

    • Solution: Carefully review the protocol and create a checklist to ensure all reagents are added in the correct order.[4]

  • Inactive Reagents: Antibodies or the standard may have lost activity due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use fresh aliquots of reagents for each experiment and verify their expiration dates.[3]

  • Incorrect Wavelength: The plate reader may be set to the wrong wavelength for the substrate used.

    • Solution: Double-check the protocol for the correct wavelength setting on your plate reader.[7]

  • Substrate Issues: The enzyme substrate may be expired or may have been prepared incorrectly.

    • Solution: Use a fresh, properly prepared substrate solution.

Issue 3: High Well-to-Well Variability (Poor Reproducibility)

Q: My replicate wells show very different readings, leading to a high coefficient of variation (%CV). How can I improve the precision of my assay?

A: High variability between replicate wells can compromise the reliability of your results. Here are some common causes and solutions:

  • Pipetting Inconsistency: Inaccurate or inconsistent pipetting is a major source of variability.[5]

    • Solution: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques for all wells. For critical steps, consider using a multichannel pipette to add reagents to multiple wells simultaneously.[3]

  • Edge Effects: Wells on the outer edges of the plate may behave differently due to uneven temperature distribution or evaporation.[3]

    • Solution: Equilibrate the plate to room temperature before adding reagents. Use a plate sealer during incubations to prevent evaporation. Avoid using the outer wells of the plate if edge effects are a persistent problem.[3]

  • Inadequate Mixing: Reagents may not be uniformly mixed in the wells.

    • Solution: Gently tap the plate or use a plate shaker after adding reagents to ensure proper mixing.

  • Cell Seeding Inconsistency (for cell-based assays): Uneven distribution of cells in the wells can lead to high variability.

    • Solution: Ensure cells are well-suspended before seeding and use appropriate techniques to achieve a uniform cell monolayer.

Data Presentation: Sources of Assay Variation

The following table summarizes potential sources of variability in bioassays and their impact.

Source of VariationPotential Impact on Assay ResultsReference
Between-Batch Variation Differences in results obtained on different days or with different batches of reagents.[8]
Between-Vial Variation Variability introduced by differences in individual reagent vials within the same batch.[8]
Within-Plate Variation Differences in results between wells on the same plate (e.g., edge effects).[3]
Operator Variation Inconsistencies in technique between different researchers performing the assay.[2]
Instrument Variation Differences in readings from different plate readers or other equipment.[9]

Experimental Protocols

Key Experiment: Indirect ELISA for Ligand-Binding

This protocol outlines a general procedure for an indirect Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify a specific analyte (ligand).

Materials:

  • 96-well microplate

  • Analyte-specific capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Standard analyte of known concentration

  • Samples containing the analyte of interest

  • Detection antibody (conjugated to an enzyme like HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Coating:

    • Dilute the capture antibody to the optimal concentration in a coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the standard analyte to generate a standard curve.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the enzyme-conjugated detection antibody in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step, but increase the number of washes to five.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis:

    • Subtract the blank readings from all other readings.

    • Plot the standard curve (absorbance vs. concentration).

    • Use the standard curve to determine the concentration of the analyte in the samples.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand Receptor Receptor Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Nuclear Translocation

Caption: A diagram of a hypothetical G-protein coupled receptor signaling pathway.

LBA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-Specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Samples Add Samples and Standards Wash2->Add_Samples Wash3 Wash Add_Samples->Wash3 Add_Detection_Ab Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Analyze Analyze Data Read_Plate->Analyze

Caption: A typical experimental workflow for a ligand-binding assay (ELISA).

References

Technical Support Center: Synthesis and Purification of Pasiniazid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Pasiniazid.

Frequently Asked Questions (FAQs)

Q1: What is Pasiniazid and what is its primary application in research?

Pasiniazid is a mutual prodrug of two established anti-tubercular agents: Isoniazid (B1672263) (INH) and p-Aminosalicylic Acid (PAS).[1] It is primarily investigated for its potential to improve pharmacokinetic properties, reduce side effects, and enhance efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] In research, it is used to study new therapeutic strategies against tuberculosis, including drug-resistant strains.[2][3]

Q2: What is the mechanism of action of Pasiniazid?

Pasiniazid is a chemical complex of isoniazid and para-aminosalicylic acid.[3][4] In the body, it is rapidly broken down into its two active components, which act synergistically.[3][4]

  • Isoniazid (INH): This is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Disruption of the cell wall leads to bacterial death.[2][5][6]

  • Para-aminosalicylic Acid (PAS): PAS acts as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme necessary for folate synthesis in Mycobacterium tuberculosis. By disrupting the folate pathway, PAS inhibits the synthesis of nucleotides required for DNA replication.[6]

Q3: What are the common impurities encountered during Pasiniazid synthesis?

Common impurities can include unreacted starting materials (Isoniazid and p-Aminosalicylic Acid), byproducts from the coupling reaction (e.g., dicyclohexylurea if DCC is used as the coupling agent), and degradation products.[1] Degradation can occur through hydrolysis and oxidation, leading to the formation of isonicotinic acid, hydrazine, and isonicotinamide.[7]

Q4: What are the recommended storage conditions for synthesized Pasiniazid?

To minimize degradation, Pasiniazid solutions should be stored at controlled room temperature (20-25°C) or under refrigeration (2-8°C), protected from light.[7] The solid, purified compound should be stored in a cool, dry, and dark place.

Troubleshooting Guides

Problem 1: Low Yield of Pasiniazid
Potential Cause Troubleshooting Steps
Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting materials are still present.- Ensure the coupling agent (e.g., DCC or EDC) is fresh and active.
Suboptimal reaction conditions- Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the coupling agent.- Optimize the reaction temperature; while the initial addition of the coupling agent is at 0°C, the reaction proceeds at room temperature.[1]
Loss during work-up and purification- Be careful during the aqueous washes to avoid loss of product into the aqueous layers.- Optimize the solvent system for column chromatography to ensure good separation and recovery of the product.
Problem 2: Product Discoloration (Yellowing)
Potential Cause Troubleshooting Steps
Presence of colored impurities- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before crystallization.[8]
Oxidation of the product or impurities- Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Thermal degradation- Avoid excessive heat during the reaction and purification steps. Use a water bath for gentle heating if necessary.
Problem 3: Persistent Impurities Detected by HPLC/TLC
Potential Cause Troubleshooting Steps
Impurity co-elutes with the product in column chromatography- Try a different solvent system with varying polarity for column chromatography.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Impurity co-crystallizes with the product- Perform a second recrystallization using a different solvent or a solvent-antisolvent system.[8]
Degradation during purification- Minimize the time the product is exposed to the purification conditions (e.g., on the silica gel column).- Consider purification methods that do not require heat.

Experimental Protocols

Synthesis of Pasiniazid

This protocol describes the synthesis of Pasiniazid via a coupling reaction between p-Aminosalicylic Acid and Isoniazid.[1]

Materials and Reagents:

  • p-Aminosalicylic Acid (PAS)

  • Isoniazid (INH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (B1210297) and Hexane for chromatography

Procedure:

  • In a round-bottom flask, dissolve p-aminosalicylic acid (1.0 equivalent) and isoniazid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the mixture and stir for 10 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DCC or EDC (1.1 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Pasiniazid by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude Pasiniazid in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure Pasiniazid.

Purification of Pasiniazid by Recrystallization

Procedure: [8]

  • Select a suitable solvent for recrystallization (e.g., ethanol). The ideal solvent should dissolve Pasiniazid well at high temperatures but poorly at low temperatures.

  • Dissolve the crude Pasiniazid in a minimal amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Purity Assessment by HPLC

Recommended HPLC Conditions: [8]

  • Column: C18 column

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase for Isoniazid analysis is water:acetonitrile (96:4, v/v) with a phosphate buffer at pH 6.8.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance for Pasiniazid (e.g., 270 nm).[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Purity Assessment by TLC

Procedure:

  • Prepare a TLC plate (silica gel).

  • Spot a small amount of the dissolved Pasiniazid sample onto the plate.

  • Develop the plate in a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). A reported system for Isoniazid and its metabolite is ethyl acetate-methanol (70:30 v/v).[9]

  • Visualize the spots under UV light or by using a staining agent (e.g., iodine vapor).[9] The Rf value can be calculated and compared to a standard.

Data Presentation

Table 1: Comparison of Purification Methods for Pasiniazid

Purification Method Typical Purity Achieved Advantages Disadvantages
Column Chromatography >98%- High resolution for separating closely related impurities.- Applicable to a wide range of compound polarities.- Can be time-consuming.- Requires larger volumes of solvent.- Potential for product degradation on the stationary phase.
Recrystallization >99% (if successful)- Can yield very high purity product.- Relatively simple and cost-effective.- Can remove both soluble and insoluble impurities.- Finding a suitable solvent can be challenging.- May result in lower yield compared to chromatography.- Not effective for impurities that co-crystallize.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis Start p-Aminosalicylic Acid + Isoniazid Reaction Coupling Reaction (DCC or EDC, TEA, DCM) Start->Reaction Filtration Filtration Reaction->Filtration Wash Aqueous Washes (HCl, NaHCO3, Brine) Filtration->Wash Dry Drying (Na2SO4) & Concentration Wash->Dry Crude Crude Pasiniazid Dry->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal Pure Pure Pasiniazid Column->Pure Recrystal->Pure HPLC HPLC Pure->HPLC TLC TLC Pure->TLC Pasiniazid_MoA cluster_pasiniazid Pasiniazid cluster_components Active Components cluster_inh_pathway INH Pathway cluster_pas_pathway PAS Pathway Pasiniazid Pasiniazid INH Isoniazid (INH) Pasiniazid->INH Hydrolysis PAS p-Aminosalicylic Acid (PAS) Pasiniazid->PAS Hydrolysis KatG KatG (Mycobacterial Enzyme) INH->KatG Activation DHPS Dihydropteroate Synthase PAS->DHPS Competitive Inhibition Activated_INH Activated INH KatG->Activated_INH InhA InhA Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Folate Folate Synthesis DHPS->Folate Nucleotides Nucleotide Synthesis Folate->Nucleotides Nucleotides->Bacterial_Death

References

Validation & Comparative

A Comparative Guide to the Efficacy of Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for an SH2 inhibitor named "Pasbn" did not yield any publicly available information. This guide has therefore been developed as a template to compare the efficacy of prominent allosteric inhibitors of the Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). The methodologies and data presentation formats provided herein can be adapted to evaluate "this compound" against other SH2 inhibitors once relevant data becomes available. This guide focuses on a head-to-head comparison of three well-characterized, clinical-stage SHP2 inhibitors: SHP099 , TNO155 , and RMC-4630 .

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key activator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers, making SHP2 a compelling target for anti-cancer therapies.[2][3][4] Allosteric inhibitors represent a significant advancement, as they lock the SHP2 protein in its auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[][6]

Quantitative Data Summary

The following tables provide a summary of the efficacy of SHP099, TNO155, and RMC-4630 based on biochemical and cellular assays. Direct comparison is most accurate when data is generated within the same study under identical conditions.

Table 1: Biochemical Potency of SHP2 Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) of the inhibitors against recombinant SHP2 protein. Lower values indicate higher potency.

InhibitorBiochemical IC50 (nM)Source
SHP099 71[]
TNO155 11[]
RMC-4630 Not Reported

Note: The IC50 values are from different sources and thus may not be directly comparable due to variations in assay conditions.

Table 2: Cellular Activity of SHP2 Inhibitors in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

This table presents a direct comparison of the half-maximal inhibitory concentration (IC50) of three SHP2 inhibitors across a panel of 21 OSCC cell lines. This data, generated in a single study, provides a robust comparison of their cellular potency.

InhibitorIC50 Range (µM)Number of Cell Lines with IC50 < 10 µMSource
SHP099 3.822 - 34.08[3]
TNO155 0.39 - 211.116[3]
RMC-4550 (RMC-4630) 0.261 - 20.918[3]

Note: RMC-4550 is a close analog of and often used interchangeably with RMC-4630 in preclinical studies.

Signaling Pathways and Experimental Workflows

SHP2-Mediated RAS-MAPK Signaling Pathway

SHP2 is a critical transducer of signals from activated RTKs to the RAS-MAPK cascade. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for SHP2. Recruited SHP2 is activated and dephosphorylates downstream substrates, ultimately leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK, which drives cell proliferation and survival.[7][8] Allosteric SHP2 inhibitors bind to a pocket that stabilizes the inactive conformation of SHP2, thereby blocking this entire downstream pathway.[6]

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment GF Growth Factor GF->RTK SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation Grb2_Sos Grb2/SOS SHP2_active->Grb2_Sos Enables RAS_GDP RAS-GDP Grb2_Sos->RAS_GDP Activates RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Inhibitor Allosteric Inhibitor (e.g., TNO155) Inhibitor->SHP2_inactive Stabilizes Inactive State

SHP2 Signaling Pathway and Point of Inhibition.
General Experimental Workflow for SHP2 Inhibitor Evaluation

The evaluation of a novel SHP2 inhibitor typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based assays, and finally to in vivo models. This ensures a thorough characterization of the compound's potency, cellular efficacy, and potential for therapeutic application.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Efficacy cluster_phase3 Phase 3: In Vivo Evaluation biochem_assay Biochemical Phosphatase Assay (e.g., DiFMUP Assay) - Determine IC50 - Assess direct enzyme inhibition cell_viability Cell Viability/Proliferation Assay (e.g., MTT Assay) - Determine cellular IC50 in cancer cell lines - Assess anti-proliferative effects biochem_assay->cell_viability western_blot Western Blot Analysis - Measure p-ERK levels - Confirm pathway inhibition cell_viability->western_blot Mechanism Confirmation xenograft Xenograft Mouse Models - Evaluate tumor growth inhibition - Assess in vivo efficacy and tolerability western_blot->xenograft

References

A Comparative Guide to Pasbn: Validating its Potent and Selective Inhibitory Activity Against Src Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pasbn, a novel small molecule inhibitor, against established alternatives in the inhibition of Src kinase. Src, a non-receptor tyrosine kinase, is a pivotal regulator of various cellular processes, and its aberrant activity is a hallmark of many cancers, making it a critical therapeutic target.[1][2] This document presents supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in evaluating the potential of this compound.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of this compound was assessed against Src kinase and a panel of other kinases to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to well-characterized Src inhibitors: Dasatinib, Saracatinib, and Bosutinib. Lower IC50 values indicate greater potency.

Inhibitorc-Src (nM)Abl (nM)EGFR (nM)c-Kit (nM)
This compound (hypothetical data) 1.5 150 >1000 >1000
Dasatinib<1[1][3]<1[1]-79[1]
Saracatinib (AZD0530)2.7[4][5]30[5][6]66[5]200[5]
Bosutinib (SKI-606)1.2[7][8]1[7][8]--

Data for Dasatinib, Saracatinib, and Bosutinib are derived from published literature and may vary based on assay conditions.[1][3][4][5][7][8]

Src Signaling Pathway

Src kinase is a central node in multiple signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[9] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or integrins, Src phosphorylates a multitude of downstream substrates. Key pathways influenced by Src include the Ras-MAPK, PI3K-Akt, and STAT3 pathways.[9] The diagram below illustrates a simplified representation of the Src signaling cascade.

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK STAT3 STAT3 Src->STAT3 Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K FAK->Src Cell_Functions Cell Proliferation, Survival, Migration, Adhesion FAK->Cell_Functions STAT3->Cell_Functions Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Cell_Functions MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Functions

A simplified diagram of the Src kinase signaling pathway.

Experimental Workflow for Inhibitor Validation

The validation of a novel kinase inhibitor like this compound follows a structured workflow, progressing from initial high-throughput screening to more detailed biochemical and cell-based assays, and finally to preclinical in vivo studies. This multi-faceted approach is crucial for building a robust body of evidence for the inhibitor's efficacy and mechanism of action.[10]

Kinase_Inhibitor_Validation_Workflow cluster_discovery Discovery & Initial Validation cluster_characterization In-depth Characterization cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation IC50_Determination Biochemical IC50 Determination Hit_Confirmation->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cellular Target Engagement (e.g., Western Blot for p-Src) Selectivity_Profiling->Cellular_Assays Functional_Assays Cellular Functional Assays (Proliferation, Migration) Cellular_Assays->Functional_Assays In_Vivo_PK_PD In Vivo Pharmacokinetics & Pharmacodynamics (PK/PD) Functional_Assays->In_Vivo_PK_PD In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) In_Vivo_PK_PD->In_Vivo_Efficacy

References

Navigating the Kinome: Cross-Reactivity Profiling of the Putative Kinase Inhibitor Pasbn

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to advancing preclinical candidates. This guide provides a comprehensive overview of the cross-reactivity profile of Pasbn, a putative kinase inhibitor, against a panel of serine/threonine and tyrosine kinases. By presenting detailed experimental methodologies, quantitative comparative data, and illustrative signaling pathways, this document serves as a critical resource for assessing the specificity of this compound and its potential for further development.

The intricate network of cellular signaling is largely governed by protein kinases, making them a prominent class of drug targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors. Off-target effects, stemming from unintended kinase interactions, can lead to adverse effects or even mask the true therapeutic potential of a compound. Therefore, rigorous cross-reactivity profiling is an indispensable step in the characterization of any new kinase inhibitor.

Comparative Kinase Inhibition Profile of this compound

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a diverse panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a quantitative measure of its potency and selectivity. Lower IC50 values are indicative of higher potency.

Target KinaseKinase FamilyThis compound IC50 (nM)
PASK (this compound Target) Serine/Threonine Kinase 15
AKT1Serine/Threonine Kinase> 10,000
CDK2Serine/Threonine Kinase5,200
GSK3βSerine/Threonine Kinase8,750
MAPK1 (ERK2)Serine/Threonine Kinase> 10,000
PKASerine/Threonine Kinase> 10,000
ROCK1Serine/Threonine Kinase3,100
EGFRTyrosine Kinase> 10,000
SRCTyrosine Kinase9,500
VEGFR2Tyrosine Kinase> 10,000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the typical presentation of cross-reactivity profiling results.

Experimental Protocols

The determination of kinase inhibition by this compound was conducted using established in vitro assay methodologies. These assays are designed to be robust and provide reproducible data for the comparative analysis of kinase inhibitors.

In Vitro Radiometric Kinase Assay

The radiometric kinase assay is considered a gold standard for quantifying kinase activity due to its direct measurement of phosphate (B84403) transfer.[1][2]

Reagents and Materials:

  • Purified recombinant kinases (e.g., PASK, AKT1, etc.)

  • Kinase-specific peptide or protein substrates

  • Test compound (this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Quench solution (e.g., phosphoric acid)

  • P81 phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the specific kinase, its corresponding substrate, and the kinase reaction buffer.

  • This compound is added to the reaction mixture at various concentrations. A DMSO vehicle control is included.

  • The kinase reaction is initiated by the addition of radiolabeled ATP.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a predetermined duration.

  • The reaction is terminated by the addition of a quench solution.[1]

  • A portion of the reaction mixture is spotted onto P81 phosphocellulose filter paper.

  • The filter paper is washed extensively to remove unincorporated radiolabeled ATP.

  • The radioactivity retained on the filter paper, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Reagents and Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Test compound (this compound)

  • Kinase reaction buffer

  • Non-radiolabeled ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • The kinase reaction is set up similarly to the radiometric assay, but with non-radiolabeled ATP.[1]

  • Following the incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.[1]

  • The luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • IC50 values are determined by plotting the inhibitor concentration against the luminescence signal and fitting the data to a dose-response curve.[3][4]

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the biological context of this compound's target, the following diagrams are provided.

G Kinase Cross-Reactivity Profiling Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - Buffer - ATP mix Combine Kinase, Substrate, and Compound reagents->mix compound Prepare Compound Dilutions: - this compound - Controls compound->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at Controlled Temperature initiate->incubate terminate Terminate Reaction incubate->terminate detect Measure Signal (e.g., Radioactivity, Luminescence) terminate->detect calculate Calculate % Inhibition detect->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for in vitro kinase cross-reactivity profiling.

PAS kinase (PASK) is a nutrient-sensing serine/threonine kinase that plays a role in cellular energy homeostasis.[5][6] Its activation is thought to be triggered by intracellular metabolites, leading to the regulation of downstream metabolic processes.

G Hypothetical PASK Signaling Pathway nutrient Cellular Nutrients (e.g., Glucose) metabolite Intracellular Metabolite nutrient->metabolite pask PASK (PAS Kinase) metabolite->pask Activates downstream Downstream Substrates pask->downstream Phosphorylates This compound This compound This compound->pask Inhibits response Metabolic Regulation (e.g., Protein Synthesis, Mitochondrial Metabolism) downstream->response

Caption: Hypothetical signaling pathway of PASK and the inhibitory action of this compound.

References

Proscillaridin A and Its Structural Analogues: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardiac glycoside Proscillaridin A (PSN-A) and its structural analogues, focusing on their anticancer properties. The information is compiled from preclinical studies and is intended to inform further research and development in oncology.

Introduction

Proscillaridin A is a naturally occurring cardiac glycoside that has demonstrated potent anticancer activity in various cancer cell lines.[1][2] Its primary mechanism of action in cardiovascular applications is the inhibition of the Na+/K+-ATPase pump.[3] However, its anticancer effects are attributed to the induction of apoptosis and modulation of critical signaling pathways, including the JAK/STAT pathway.[1][4] Recent research has focused on synthesizing structural analogues of Proscillaridin A to improve its therapeutic index and explore structure-activity relationships.[5][6] This guide compares the performance of Proscillaridin A with its synthetic analogues, providing available experimental data and methodologies.

Comparative Efficacy of Proscillaridin A and Its Analogues

The antiproliferative activity of Proscillaridin A and its synthesized analogues has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
Proscillaridin A (PSN-A) LNCaPProstate Cancer~25-50[7]
DU145Prostate Cancer>50[7]
A549Lung Adenocarcinoma~12.5-100[8]
H1650Non-small cell lung~12.5-100[8]
H1975Non-small cell lung~12.5-100[8]
Panc-1Pancreatic Cancer<100 (nano-molar)[9]
HT29Colon Cancer~11.1[10]
SW480Colon Cancer<11.1[10]
SW620Colon Cancer~3.7[10]
Ketal Analog of Proscillaridin A Colorectal, Liver, Ovarian Cancer Cell LinesVariousSimilar or enhanced potency compared to Proscillaridin A[5][6]
Glycan Peracetylated Analog of Proscillaridin A Colorectal, Liver, Ovarian Cancer Cell LinesVariousComparable activity to Proscillaridin A[5]
Silyl (B83357) Ether-Containing Analogs of Proscillaridin A Colorectal, Liver, Ovarian Cancer Cell LinesVariousPrecipitous loss in in vitro potency[5]

Mechanism of Action: Signaling Pathways

Proscillaridin A exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer.[11][12] Proscillaridin A has been shown to inhibit the JAK2/STAT3 signaling pathway.[1] This inhibition is associated with an increase in the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates JAK/STAT signaling.[4] The inhibition of STAT3, a key oncogenic transcription factor, leads to the downregulation of anti-apoptotic proteins and contributes to cell death.[1][4]

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT pSTAT (active) STAT->pSTAT STATdimer STAT Dimer pSTAT->STATdimer Dimerizes Nucleus Nucleus STATdimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Activates Proliferation Cell Proliferation & Survival Gene->Proliferation PSNA Proscillaridin A PSNA->JAK Inhibits

Figure 1. Inhibition of the JAK/STAT signaling pathway by Proscillaridin A.
Apoptosis Pathway

Proscillaridin A is a potent inducer of apoptosis.[1][7] Its pro-apoptotic activity is mediated through the intrinsic pathway, characterized by:

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels lead to cellular stress and damage.[1]

  • Modulation of Bcl-2 Family Proteins: Proscillaridin A upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1]

  • Disruption of Mitochondrial Membrane Potential: This leads to the release of cytochrome c into the cytoplasm.[1]

  • Activation of Caspases: Proscillaridin A activates caspase-3, a key executioner caspase, which in turn cleaves poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[1]

Apoptosis_Pathway PSNA Proscillaridin A ROS ROS Generation PSNA->ROS Bcl2 Bcl-2 Family (Bax up, Bcl-2 down) PSNA->Bcl2 Mito Mitochondrial Membrane Disruption ROS->Mito Bcl2->Mito Caspase Caspase-3 Activation Mito->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2. Proscillaridin A-induced apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Proscillaridin A and its analogues.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement a Seed cells in 96-well plate b Incubate (24h) a->b c Add Proscillaridin A or analogues b->c d Incubate (24-48h) c->d e Add MTT reagent d->e f Incubate (2-4h) e->f g Add solubilization solution (e.g., DMSO) f->g h Measure absorbance (570 nm) g->h

Figure 3. Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Proscillaridin A or its analogues and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis a Treat cells with compound b Harvest and wash cells a->b c Resuspend in Annexin V binding buffer b->c d Add Annexin V-FITC and Propidium Iodide (PI) c->d e Incubate in dark d->e f Analyze by flow cytometry e->f g Quantify cell populations f->g

Figure 4. Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with Proscillaridin A or its analogues for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Proscillaridin A demonstrates significant anticancer activity through the induction of apoptosis and inhibition of the JAK/STAT signaling pathway. Structure-activity relationship studies on its analogues reveal that modifications to the glycan moiety can either enhance, maintain, or diminish its potency. Specifically, ketalization and peracetylation of the glycan ring appear to be well-tolerated, while the addition of silyl ether groups leads to a significant loss of activity.[5] These findings provide a valuable foundation for the rational design of novel cardiac glycoside-based anticancer agents with improved therapeutic profiles. Further in vivo studies are warranted to evaluate the efficacy and safety of the most promising analogues.

References

Independent Verification of Paxillin's Binding to the SH2 Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of Paxillin and an alternative protein, p130Cas, to the SH2 domain of the Crk adaptor protein. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key verification techniques.

Introduction

The interaction between the focal adhesion protein Paxillin and the SH2 domain of Crk is a critical event in intracellular signaling pathways that regulate cell migration, adhesion, and proliferation. This binding is dependent on the tyrosine phosphorylation of Paxillin, creating docking sites for the Crk SH2 domain. Independent verification of this interaction is crucial for understanding its role in both normal physiological processes and in pathological conditions such as cancer. This guide compares the binding characteristics of phosphorylated Paxillin to the Crk SH2 domain with those of another well-established binding partner, p130Cas (also known as BCAR1), providing a framework for researchers to design and interpret their own verification studies.

Quantitative Data Summary

The binding affinities of phosphorylated Paxillin and p130Cas to the Crk SH2 domain have been characterized using various biophysical techniques. The dissociation constant (Kd) is a key parameter for quantifying the strength of these interactions, with a lower Kd value indicating a higher binding affinity.

Interacting ProteinsBinding Affinity (Kd)Experimental MethodReference
Phospho-Paxillin (pY31/118) - Crk SH2SubnanomolarIn vitro binding assay[1]
Phospho-p130Cas - Crk SH2~1 µMIsothermal Titration Calorimetry[2]

Note: "Subnanomolar" indicates a Kd value of less than 1 nM, signifying a very high-affinity interaction.

Signaling Pathway

The interaction between Paxillin and Crk is a key step in a signaling cascade that is often initiated by integrin engagement with the extracellular matrix. This leads to the recruitment and activation of Focal Adhesion Kinase (FAK), which in turn phosphorylates Paxillin on tyrosine residues 31 and 118. The phosphorylated Paxillin then serves as a scaffold to recruit Crk via its SH2 domain. Crk, in complex with other proteins like DOCK180, can then activate Rac1, a small GTPase that promotes cytoskeletal rearrangements and cell migration.

SignalingPathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Paxillin Paxillin FAK->Paxillin phosphorylates pPaxillin p-Paxillin (pY31/pY118) Paxillin->pPaxillin Crk Crk pPaxillin->Crk recruits (SH2 domain) DOCK180 DOCK180 Crk->DOCK180 complexes with Rac1 Rac1 DOCK180->Rac1 activates Migration Cell Migration Rac1->Migration promotes

Caption: Paxillin-Crk Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the independent verification of protein-protein interactions. Below are detailed methodologies for three commonly used techniques to study the Paxillin-Crk SH2 domain interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize anti-GST Ab on CM5 sensor chip Capture Capture GST-Crk SH2 (Ligand) Immobilize->Capture Inject Inject phospho-Paxillin peptide (Analyte) at various concentrations Capture->Inject Measure Measure association (ka) and dissociation (kd) rates Inject->Measure Calculate Calculate Kd (kd/ka) Measure->Calculate Compare Compare with p130Cas peptide Calculate->Compare

References

Unable to Benchmark "Pasbn": No Publicly Available Information Found

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a product or technology named "Pasbn" within the context of scientific assays has yielded no relevant results. Consequently, a comparison guide on its performance in different assay formats cannot be compiled at this time.

Initial searches for "this compound" did not identify any commercially available products, research tools, or technologies used by researchers, scientists, or drug development professionals. The search results were instead dominated by the term "Pasban," which is associated with various political, security, and human rights organizations in Pakistan and is unrelated to the scientific field outlined in the user request.

Without any foundational information on "this compound," it is not possible to:

  • Identify the types of assays in which it is used.

  • Find quantitative performance data for comparison with alternative products.

  • Locate detailed experimental protocols for its use.

  • Determine any associated signaling pathways for visualization.

Therefore, the creation of data tables, experimental methodologies, and Graphviz diagrams as requested is not feasible.

It is possible that "this compound" is a highly specialized or internal product name not yet in the public domain, or that the name provided may contain a typographical error. Further clarification on the nature of "this compound," its scientific application, or an alternative name is required to proceed with this request.

A Head-to-Head Comparison of Pasbn with Known Phosphotyrosine Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the phosphorylation of tyrosine residues on proteins serves as a critical switch, orchestrating a vast array of physiological and pathological processes. This post-translational modification is recognized by specialized protein modules, most notably the Src Homology 2 (SH2) domains, which act as "readers" of these signals, propagating downstream cellular responses. The dysregulation of these signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making the development of molecules that can modulate these interactions a key focus of therapeutic research.

Phosphotyrosine (pTyr) mimetics are synthetic molecules designed to mimic the structure and function of phosphotyrosine, thereby acting as competitive inhibitors of SH2 domain-pTyr interactions. These molecules are invaluable tools for dissecting signaling pathways and hold significant promise as therapeutic agents. A key characteristic of many of these mimetics is their resistance to hydrolysis by protein tyrosine phosphatases (PTPs), which enhances their stability and bioavailability in a cellular context.

This guide provides a head-to-head comparison of a lesser-known compound, Pasbn, with two well-established phosphotyrosine mimetics: Phosphonodifluoromethyl Phenylalanine (F₂Pmp) and p-Carboxymethyl-L-phenylalanine (CMF). We present available binding data, detailed experimental protocols for assessing SH2 domain binding, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Presentation

A direct quantitative comparison of the binding affinities of this compound, F₂Pmp, and CMF is challenging due to the limited publicly available data for this compound and the variability in experimental conditions across different studies for F₂Pmp and CMF. However, the following table summarizes the available information to provide a comparative overview.

MimeticChemical NameStructureTarget SH2 Domain(s)Reported Binding Affinity (IC₅₀/K_d)Citation(s)
This compound Benzyl (2-formylphenyl) hydrogen phosphatethis compound StructureProto-oncogene tyrosine-protein kinase SrcData not publicly available. Crystal structure (PDB: 1o4k) confirms binding to an SH2 domain.[1]
F₂Pmp Phosphonodifluoromethyl PhenylalanineF2Pmp StructureGrb2, SHP2, SrcIC₅₀ = 1.3 µM - 6.7 µM (Grb2); Peptides containing F₂Pmp show high affinity and resistance to phosphatases.[2][3][2][3][4][5]
CMF p-Carboxymethyl-L-phenylalanineCMF StructureLck, Grb2Generally shows lower affinity than phosphonates but serves as a viable, singly charged pTyr mimetic.[6]

Disclaimer: The binding affinity values for F₂Pmp and CMF are taken from different studies and may have been determined using varied experimental setups (e.g., different peptide sequences, assay conditions). Therefore, these values should be considered as indicative of their potential potency and not as a direct comparison.

Experimental Protocols

The determination of binding affinity between a phosphotyrosine mimetic and an SH2 domain is crucial for its characterization. Below are detailed protocols for two commonly used in vitro binding assays.

Fluorescence Polarization (FP) Binding Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide containing a phosphotyrosine or a mimetic. When the peptide is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to a larger SH2 domain protein, the tumbling rate slows down, resulting in an increase in fluorescence polarization. This change in polarization is proportional to the fraction of bound peptide and can be used to determine the binding affinity (K_d).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified SH2 domain protein in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of the fluorescently labeled peptide (e.g., with FITC or TAMRA) containing the phosphotyrosine mimetic in the same assay buffer.

    • Prepare a series of dilutions of the unlabeled competitor compound (the phosphotyrosine mimetic being tested) in the assay buffer.

  • Assay Setup:

    • In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled peptide and the SH2 domain protein to each well. The concentrations should be optimized to be in the range of the expected K_d.

    • To initiate the competition assay, add varying concentrations of the unlabeled competitor compound to the wells.

    • Include control wells with only the fluorescent peptide (for minimum polarization) and wells with the peptide and SH2 domain but no competitor (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the binding of the fluorescent peptide.

    • The K_i (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Binding Assay

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a phosphotyrosine mimetic-containing peptide) to a ligand (e.g., an SH2 domain) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. This allows for the real-time monitoring of association and dissociation, enabling the determination of kinetic parameters (k_on, k_off) and the binding affinity (K_d).

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified SH2 domain protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the SH2 domain protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the phosphotyrosine mimetic-containing peptide (analyte) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the different concentrations of the analyte over the immobilized SH2 domain surface and a reference surface (without protein) to correct for non-specific binding and bulk refractive index changes.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed using the instrument's software.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Mandatory Visualizations

Signaling Pathway Diagram

SH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Grb2 Grb2 (SH2 domain) RTK_active->Grb2 pTyr-SH2 Interaction Sos Sos Grb2->Sos Recruitment Ras_GDP Ras-GDP Sos->Ras_GDP GEF Activity Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_cascade MAPK Cascade Ras_GTP->MAPK_cascade Activation Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression pTyr_Mimetic This compound / F2Pmp / CMF pTyr_Mimetic->Grb2 Competitive Inhibition Ligand Growth Factor Ligand->RTK_inactive Binding

Caption: A simplified signaling pathway illustrating the role of SH2 domains in mediating growth factor signaling and the inhibitory action of phosphotyrosine mimetics.

Experimental Workflow Diagram

FP_Workflow start Start reagent_prep 1. Reagent Preparation - Purified SH2 Domain - Fluorescently Labeled Peptide - Unlabeled Competitor (Mimetic) start->reagent_prep plate_setup 2. Assay Plate Setup - Add SH2 domain and fluorescent peptide - Add serial dilutions of competitor reagent_prep->plate_setup incubation 3. Incubation - Allow binding to reach equilibrium plate_setup->incubation measurement 4. Measurement - Read fluorescence polarization incubation->measurement data_analysis 5. Data Analysis - Plot polarization vs. competitor concentration - Determine IC50 value measurement->data_analysis end End data_analysis->end

Caption: A workflow diagram outlining the key steps of a fluorescence polarization (FP) competition binding assay for determining the IC₅₀ of a phosphotyrosine mimetic.

Logical Relationship Diagram

Competitive_Inhibition cluster_binding Binding Events SH2 SH2 Domain pTyr Binding Pocket Active_Complex Active Signaling Complex SH2->Active_Complex Forms Inactive_Complex Inhibited Complex SH2->Inactive_Complex Forms pTyr_Peptide Phosphorylated Peptide pTyr Moiety pTyr_Peptide->SH2 Binds to Mimetic pTyr Mimetic e.g., this compound Mimetic->SH2 Competes for binding with

Caption: A diagram illustrating the competitive inhibition mechanism of a phosphotyrosine mimetic, preventing the binding of the natural phosphopeptide to the SH2 domain.

References

Validating the Specificity of Pasbn for the Src SH2 Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the binding specificity of Pasbn, a novel putative inhibitor, for the Src Homology 2 (SH2) domain of the Src proto-oncogene tyrosine-protein kinase. The Src SH2 domain is a critical signaling node, making it a key target for therapeutic intervention. Ensuring the specificity of an inhibitor like this compound is paramount to minimize off-target effects and maximize therapeutic efficacy. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to aid in the design and execution of validation studies.

Introduction to Src SH2 Domain Specificity

Src Homology 2 (SH2) domains are protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine (pY)-containing sequences within other proteins.[1][2][3] This interaction is a fundamental mechanism for the assembly of signaling complexes and the propagation of intracellular signals. The specificity of this binding is achieved through a "two-pronged plug" mechanism.[4][5] One binding pocket on the SH2 domain recognizes the phosphotyrosine residue itself, while a second, more variable pocket interacts with amino acid residues C-terminal to the pY, conferring binding specificity.[2][6] For the Src SH2 domain, a preferred binding motif is pY-E-E-I.[4] Therefore, a critical aspect of validating a new inhibitor like this compound is to demonstrate its selective binding to the Src SH2 domain over other SH2 domains and to characterize its affinity relative to known ligands.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinities of this compound and control peptides for the Src SH2 domain, as determined by key biophysical techniques. Lower dissociation constant (Kd) values indicate higher binding affinity.

LigandTarget DomainTechniqueDissociation Constant (Kd)
This compound Src SH2 Fluorescence Polarization [Insert Experimental Value] nM
This compound Src SH2 Surface Plasmon Resonance [Insert Experimental Value] nM
pYEEI Peptide (Positive Control)Src SH2Fluorescence Polarization4 nM[7]
pYEEI Peptide (Positive Control)Src SH2Surface Plasmon Resonance0.3 - 3 nM[8]
Scrambled Peptide (Negative Control)Src SH2Fluorescence Polarization> 100 µM
Scrambled Peptide (Negative Control)Src SH2Surface Plasmon ResonanceNo significant binding
This compound Grb2 SH2 Fluorescence Polarization [Insert Experimental Value] µM
This compound Grb2 SH2 Surface Plasmon Resonance [Insert Experimental Value] µM

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in validating this compound's specificity, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_protein Protein Expression cluster_assays Binding Assays This compound Synthesize this compound FP Fluorescence Polarization This compound->FP SPR Surface Plasmon Resonance This compound->SPR PD Pull-Down Assay This compound->PD ControlPeptides Synthesize Control Peptides (pYEEI, Scrambled) ControlPeptides->FP ControlPeptides->SPR SrcSH2 Express & Purify Src SH2 Domain SrcSH2->FP SrcSH2->SPR SrcSH2->PD OtherSH2 Express & Purify Other SH2 Domains (e.g., Grb2) OtherSH2->FP OtherSH2->SPR DataAnalysis Comparative Data Analysis & Specificity Assessment FP->DataAnalysis Determine Kd SPR->DataAnalysis Determine Kd, Kon, Koff PD->DataAnalysis Qualitative Validation

A flowchart of the experimental workflow for validating this compound specificity.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation Src_SH2 Src SH2 Domain pY->Src_SH2 Binding Src Src Kinase Downstream Downstream Signaling (e.g., proliferation, migration) Src->Downstream Src_SH2->Src Activation This compound This compound (Inhibitor) This compound->Src_SH2 Blocks Binding

A simplified diagram of Src signaling and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[9][10][11][12]

Principle: A small, fluorescently labeled peptide (e.g., FITC-Pasbn) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Src SH2 domain, the tumbling rate slows down, leading to an increase in fluorescence polarization.

Protocol:

  • Reagents and Buffers:

    • Binding Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Fluorescently labeled this compound (FITC-Pasbn) and control peptides.

    • Purified recombinant Src SH2 domain and other control SH2 domains.

  • Procedure:

    • Prepare a serial dilution of the Src SH2 domain in the binding buffer.

    • Add a fixed, low concentration (e.g., 10 nM) of FITC-Pasbn to each well of a black, 384-well microplate.

    • Add the serially diluted Src SH2 domain to the wells.

    • For competition assays, add a fixed concentration of Src SH2 and FITC-Pasbn, along with a serial dilution of unlabeled this compound or control peptides.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the concentration of the SH2 domain.

    • Fit the data to a one-site binding model using non-linear regression to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15][16]

Principle: The Src SH2 domain is immobilized on a sensor chip. When this compound or control peptides are flowed over the surface, binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

Protocol:

  • Reagents and Buffers:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization reagents (e.g., EDC, NHS).

    • Purified recombinant Src SH2 domain.

    • This compound and control peptides.

  • Procedure:

    • Immobilize the Src SH2 domain onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a serial dilution of this compound and control peptides in the running buffer.

    • Inject the peptide solutions over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a low pH buffer (e.g., 10 mM glycine-HCl pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Pull-Down Assay

The pull-down assay is an in vitro affinity purification method used to confirm protein-protein interactions.[17][18][19][20]

Principle: A "bait" protein (e.g., GST-tagged Src SH2 domain) is immobilized on affinity beads. A "prey" protein or peptide (this compound) is incubated with the immobilized bait. If an interaction occurs, the prey will be "pulled down" with the bait.

Protocol:

  • Reagents and Buffers:

    • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors.

    • Wash Buffer: Lysis buffer with 0.1% NP-40.

    • Elution Buffer: 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0 (for GST-tags).

    • GST-tagged Src SH2 domain and control proteins.

    • Glutathione-agarose beads.

    • Biotinylated this compound and control peptides.

  • Procedure:

    • Incubate the GST-Src SH2 domain with glutathione-agarose beads to immobilize the bait protein.

    • Wash the beads to remove unbound protein.

    • Incubate the immobilized bait with a solution containing biotinylated this compound or control peptides.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE followed by Western blotting using an anti-biotin antibody to detect the pulled-down this compound. The presence of a band corresponding to this compound in the eluate from the GST-Src SH2 beads, but not in the control beads, confirms the interaction.

Conclusion

The validation of this compound's specificity for the Src SH2 domain requires a multi-faceted approach. By employing a combination of quantitative biophysical techniques like fluorescence polarization and surface plasmon resonance, alongside qualitative methods such as pull-down assays, researchers can build a robust data package. This comparative guide provides the necessary framework and detailed protocols to rigorously assess the binding affinity and selectivity of novel inhibitors like this compound, a crucial step in the development of targeted therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Pasbn: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of Pasbn, also known as benzyl (B1604629) (2-formylphenyl) hydrogen phosphate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the structurally similar compound, Benzyl phenyl hydrogen phosphate, and general best practices for chemical waste management. It is imperative that users conduct a site-specific risk assessment before proceeding.

Key Chemical and Safety Data

The following table summarizes the known chemical properties and safety information for Benzyl phenyl hydrogen phosphate, which should be considered as indicative for this compound until a specific SDS is available.

PropertyValueReference
Molecular Formula C13H13O4P[1]
Molecular Weight 264.21 g/mol [1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Signal Word Warning[1]

Experimental Protocols for Safe Disposal

The disposal of this compound should be approached with caution, treating it as a hazardous waste. The following step-by-step protocol is designed to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Procedure:

  • Waste Identification and Labeling:

    • Designate a specific, compatible waste container for this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "benzyl (2-formylphenyl) hydrogen phosphate".

    • The label should also indicate the hazards: "Irritant".

  • Waste Segregation:

    • Store the this compound waste container in a designated, well-ventilated area, away from incompatible materials.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • Keep the waste container securely closed except when adding waste.

    • Ensure the exterior of the container remains clean and free of contamination.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

    • Provide the EHS office with a complete and accurate description of the waste.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Ventilate the area of the spill.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Pasbn_Disposal_Workflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Select & Label Compatible Hazardous Waste Container A->B C Don Appropriate PPE D Transfer Waste to Container C->D E Store in Designated, Ventilated Area D->E F Contact EHS for Pickup G Complete Waste Manifest F->G H Licensed Disposal G->H

References

Essential Safety and Logistical Information for Handling Pasbn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Pasbn, chemically identified as benzyl (B1604629) (2-formylphenyl) hydrogen phosphate (B84403). The information is intended to ensure the safety of laboratory personnel and to provide clear, procedural guidance for operational questions.

Chemical and Physical Properties

Quantitative data for this compound and a structurally similar compound, benzyl phenyl hydrogen phosphate, are summarized below for reference. Due to the limited availability of specific safety data for this compound, the hazard information for benzyl phenyl hydrogen phosphate is provided as a precautionary surrogate.

PropertyThis compound (benzyl (2-formylphenyl) hydrogen phosphate)Benzyl phenyl hydrogen phosphate (Surrogate for Hazard Data)
Molecular Formula C₁₄H₁₃O₅PC₁₃H₁₃O₄P
Molecular Weight 292.22 g/mol 264.21 g/mol
CAS Number Not available50579-30-1
Appearance Not availableNot available
Boiling Point Not availableNot available
Melting Point Not availableNot available
Purity Not available95%

Hazard Identification and Safety Precautions

Based on data for the structurally related benzyl phenyl hydrogen phosphate, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation[1].

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

  • P362: Take off contaminated clothing and wash before reuse.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following equipment must be used:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any tears or punctures before use.

    • Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or if dusts or aerosols can be generated.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Date the container upon arrival and upon opening.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

Handling Workflow Diagram:

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Retrieve this compound from Storage b->c d Weigh/Measure Required Amount c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste in Accordance with Protocol g->h i Doff PPE h->i

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste. As an organophosphate compound, specific procedures should be followed to prevent environmental contamination.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container for organic solvent waste.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate should be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container should be punctured or otherwise rendered unusable and disposed of through the institution's hazardous waste program.

  • Decontamination:

    • All glassware and equipment that have come into contact with this compound should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

  • Disposal Vendor:

    • All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocol: Representative Synthesis of a Benzyl Phosphonate (B1237965)

Objective: To synthesize a substituted benzyl phosphonate from a benzyl halide and a dialkyl phosphite (B83602).

Materials:

  • Substituted benzyl halide (1 mmol)

  • Dialkyl phosphite (1 mmol)

  • Potassium iodide (KI) (0.3 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2 mmol)

  • Polyethylene glycol (PEG-400) (0.5 g)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add the substituted benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, extract the product with diethyl ether (2 x 10 mL).

  • Combine the organic layers and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography.

Experimental Workflow Diagram:

G Representative Benzyl Phosphonate Synthesis Workflow start Start reactants Combine Benzyl Halide, Dialkyl Phosphite, KI, K2CO3, and PEG-400 start->reactants stir Stir at Room Temperature for 6 hours reactants->stir monitor Monitor Reaction by TLC stir->monitor extract Extract with Diethyl Ether monitor->extract Reaction Complete evaporate Evaporate Solvent extract->evaporate purify Purify by Column Chromatography evaporate->purify end End purify->end

Caption: A diagram showing the workflow for a representative synthesis of a benzyl phosphonate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.